Antifungal agent 21
描述
Structure
3D Structure
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3 |
InChI 键 |
SQMQAIZXIZXLRG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
"Antifungal agent 21" chemical structure elucidation
For researchers, scientists, and drug development professionals, the discovery and characterization of novel antifungal agents are paramount in the ongoing battle against resistant and emerging fungal pathogens. The elucidation of a new compound's chemical structure is a critical early step in this process, providing the foundation for understanding its mechanism of action, structure-activity relationships, and potential for therapeutic development. This technical guide outlines the comprehensive process for the chemical structure elucidation of a hypothetical novel compound, designated "Antifungal Agent 21."
Part 1: Isolation and Preliminary Characterization
The journey of structure elucidation begins with the isolation of "this compound" from its source, which could be a natural product extract (e.g., from a plant or microorganism) or a synthetic reaction mixture. The goal is to obtain a pure sample for analysis.
Experimental Protocol: Isolation and Purification
-
Extraction: The source material is subjected to solvent extraction to isolate a crude mixture of compounds. For instance, a plant material might be extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography (e.g., silica (B1680970) gel chromatography) to separate compounds based on their polarity.
-
Purification: Fractions showing antifungal activity in preliminary screens are further purified using high-performance liquid chromatography (HPLC) to yield the pure "this compound." The purity is typically assessed by analytical HPLC, aiming for >95% purity.
Part 2: Spectroscopic Data Acquisition for Structure Elucidation
Once a pure sample of "this compound" is obtained, a suite of spectroscopic techniques is employed to determine its chemical structure.
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A 5-10 mg sample of "this compound" is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments help identify the carbon skeleton and the connectivity of protons and carbons.[1][2]
-
-
Mass Spectrometry (MS):
Data Presentation: Hypothetical Spectroscopic Data for this compound
| Technique | Data Obtained | Interpretation |
| HRMS (ESI) | m/z = 354.1368 [M+H]⁺ | Suggests a molecular formula of C₁₈H₂₀N₃O₄Cl |
| ¹H NMR | Chemical shifts (δ), integration, multiplicity | Reveals the number and types of protons and their neighboring protons. |
| ¹³C NMR | Chemical shifts (δ) | Indicates the number and types of carbon atoms (e.g., C=O, C=C, C-N). |
| COSY | Correlation between coupled protons | Shows which protons are adjacent to each other in the molecule. |
| HSQC | Correlation between protons and directly attached carbons | Maps each proton to its corresponding carbon atom. |
| HMBC | Correlation between protons and carbons over 2-3 bonds | Establishes longer-range connectivity, linking molecular fragments. |
Part 3: Antifungal Activity Assessment
To quantify the antifungal potency of "this compound," its Minimum Inhibitory Concentration (MIC) is determined against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[3]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the standards from the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Preparation of this compound: A stock solution of "this compound" is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[3]
-
Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.[3]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[3]
-
MIC Determination: The MIC is read as the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.[3]
Data Presentation: MIC of this compound
| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans SC5314 | This compound | 0.25 | 0.5 | 0.125 - 1 |
| Candida glabrata BG2 | This compound | 1 | 2 | 0.5 - 4 |
| Aspergillus fumigatus Af293 | This compound | 0.5 | 1 | 0.25 - 2 |
| Cryptococcus neoformans H99 | This compound | 0.125 | 0.25 | 0.06 - 0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Part 4: Structure Elucidation Workflow
The data from all spectroscopic analyses are pieced together like a puzzle to propose the final chemical structure.
Part 5: Hypothetical Mechanism of Action Pathway
Understanding the mechanism of action is a crucial next step after structure elucidation. Many antifungal agents, particularly azoles, target the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.[4][5]
This diagram illustrates a common antifungal mechanism where an agent like "this compound" inhibits the enzyme lanosterol 14α-demethylase (CYP51), preventing the synthesis of ergosterol and disrupting the fungal cell membrane.[1][6]
Conclusion
The chemical structure elucidation of a novel compound, "this compound," is a systematic process that integrates isolation, purification, spectroscopic analysis, and bioactivity assessment. Through the detailed protocols and data presentation outlined in this guide, researchers can confidently characterize new chemical entities, paving the way for the development of the next generation of antifungal therapies.
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antifungal activities of novel 2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potent Mechanism of Antifungal Agent 21: A Technical Guide
For Immediate Distribution
[City, State] – [Date] – In the persistent battle against drug-resistant fungal pathogens, a novel membrane-disrupting antimicrobial compound, Antifungal Agent 21 (K21), has emerged as a significant contender. This technical guide offers an in-depth analysis of the core mechanism of action of K21, tailored for researchers, scientists, and drug development professionals. K21, a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC), demonstrates potent and rapid fungicidal activity against a broad spectrum of fungal pathogens, including clinically relevant fluconazole-resistant strains.[1][2][3][4]
Core Mechanism of Action: Rapid Membrane Disruption
This compound (K21) exerts its fungicidal effect through a direct and rapid physical disruption of the fungal cell membrane. This mechanism is fundamentally different from that of fungistatic agents like fluconazole (B54011), which inhibit metabolic pathways.[2][4] The primary mechanism of K21 can be delineated into two key stages:
-
Electrostatic Attraction: K21 is a positively charged macromolecule. This positive charge facilitates a strong electrostatic attraction to the negatively charged phospholipids (B1166683) in the fungal cell membrane.[1][2][3] This initial binding is a critical step that concentrates the agent at the cell surface.
-
Membrane Penetration and Lysis: Following the electrostatic binding, the long 18-carbon chain tails of the K21 molecule penetrate and disrupt the integrity of the fungal cell membrane. This physical piercing of the membrane leads to the leakage of essential intracellular components, ultimately resulting in rapid cell lysis and death.[1][2][3]
This direct lytic mechanism contributes to the rapid fungicidal activity of K21, with studies showing a 99.9% reduction in fungal growth within just two hours of exposure.[1] Furthermore, this physical mode of action is less likely to be compromised by the resistance mechanisms that affect traditional antifungal drugs targeting specific enzymes.
Quantitative Efficacy of this compound
The in vitro efficacy of K21 has been demonstrated against a range of Candida species, including those resistant to fluconazole. The following tables summarize the key quantitative data from these studies.
Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Fluconazole-Susceptible Candida albicans
| Antifungal Agent | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) |
| K21 | Clinical Isolates | 31.24 - 62.48 | 62.48 |
| Fluconazole | Clinical Isolates | 0.12 - 1 | 0.5 |
Data sourced from a study on HIV-associated Candida isolates.[4]
Table 2: Time-Kill Kinetics of K21 against Candida albicans
| Time (hours) | Log₁₀ CFU/mL Reduction (vs. initial inoculum) |
| 2 | ≥3 |
| 24 | No viable cells detected |
A fungicidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]
Table 3: Synergistic Activity of K21 with Fluconazole
| Candida Species | Interaction with Fluconazole |
| C. dubliniensis | Synergy |
| C. tropicalis | Synergy |
| C. albicans | Indifference |
Synergy is determined by the Fractional Inhibitory Concentration Index (FICI).
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action and efficacy of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is performed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (K21)
-
Fluconazole (for comparison)
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Serial twofold dilutions of K21 and fluconazole are prepared in the 96-well plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and medium with fungal inoculum (growth control) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Time-Kill Assay
This assay evaluates the rate at which an antifungal agent kills a fungal isolate over time.
Materials:
-
Standardized fungal inoculum (~1-5 x 10⁵ CFU/mL)
-
K21 at concentrations of MIC, ½ MIC, and ¼ MIC
-
Culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Exposure: The fungal inoculum is exposed to different concentrations of K21 in culture tubes. A growth control tube without the antifungal agent is also included.
-
Incubation and Sampling: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each tube.
-
Quantification: The samples are serially diluted and plated on SDA plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of K21. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered fungicidal.[1]
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., K21 and fluconazole).
Procedure:
-
Plate Setup: A 96-well plate is prepared with serial dilutions of K21 along the rows and serial dilutions of the second antifungal agent (e.g., fluconazole) along the columns.
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound (K21).
Caption: Experimental workflow for characterizing this compound.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway and Activity of Antifungal Agents Referred to as "Agent 21"
Introduction
The term "Antifungal Agent 21" is ambiguous and appears in scientific literature and commercial catalogues to describe at least three distinct chemical entities. This guide aims to provide a comprehensive overview of these agents for researchers, scientists, and drug development professionals. A primary focus is placed on the class of C21-steroidal derivatives, as their natural origin aligns with the core request for information on a biosynthetic pathway. This guide also details two synthetic compounds, designated K21 and Antimicrobial Agent-21 (Compound IIm), for which the term "biosynthetic pathway" does not apply in the traditional sense.
Part 1: C21-Steroidal Derivatives from Cynanchum wilfordii
The most pertinent interpretation of a query for the "biosynthetic pathway of this compound" relates to the class of C21-steroidal compounds. These are natural products isolated from plants of the Cynanchum genus, notably Cynanchum wilfordii. Several derivatives of these steroids have demonstrated significant antifungal activity.
Biosynthetic Pathway of C21-Steroids
The biosynthesis of C21-steroids in plants is a complex process originating from the isoprenoid pathway. Cholesterol is a key intermediate that undergoes a series of oxidative cleavages and modifications to yield the pregnane (B1235032) skeleton, the core of C21-steroids. While the specific enzymes in Cynanchum wilfordii have not been fully elucidated, a putative pathway has been proposed based on known steroid metabolism in plants[1].
The pathway begins with cholesterol and proceeds through several intermediates to form pregnenolone. Pregnenolone then serves as a crucial branching point for the synthesis of a variety of C21-steroids through hydroxylation, oxidation, and glycosylation steps, leading to compounds such as caudatin (B1257090) and qingyangshengenin[1][2].
Quantitative Data: Antifungal Activity
The antifungal activity of synthetic derivatives of caudatin and qingyangshengenin, isolated from Cynanchum wilfordii, was evaluated against several fungal strains. The following table summarizes the IC50 values for the most potent derivatives against Sclerotinia sclerotiorum[2].
| Compound | Fungal Strain | IC50 (µM) |
| Derivative 1k | Sclerotinia sclerotiorum | 0.0084 |
| Derivative 1y | Sclerotinia sclerotiorum | 0.0049 |
| Derivative 10d | Sclerotinia sclerotiorum | 0.0053 |
| Derivative 10j | Sclerotinia sclerotiorum | 0.0034 |
Experimental Protocols: Mycelium Growth Rate Method
The antifungal activity of the C21-steroidal derivatives was determined using the mycelium growth rate method[2].
-
Media Preparation : Potato Dextrose Agar (B569324) (PDA) medium is prepared and autoclaved.
-
Compound Incorporation : The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations. The final solvent concentration is kept constant across all plates, including controls.
-
Inoculation : A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed at the center of each PDA plate.
-
Incubation : Plates are incubated at a suitable temperature (e.g., 25°C) for a period sufficient for the mycelium in the control plate to reach the edge of the plate.
-
Data Collection : The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation : The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group. The IC50 value is then determined by regression analysis.
Part 2: Synthetic Compound K21
Compound K21 is a synthetic, membrane-rupturing antimicrobial agent derived from a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) and tetraethoxysilane (TEOS)[3][4][5]. As a synthetic compound, it does not have a biosynthetic pathway.
Proposed Mechanism of Action
K21 is a cationic molecule with a long 18-carbon chain. Its proposed mechanism of action involves electrostatic attraction to the negatively charged fungal cell membrane, followed by the piercing of the membrane by the hydrophobic carbon tails, leading to cell lysis and death[3][6].
Quantitative Data: Antifungal Susceptibility
The minimum inhibitory concentrations (MIC) of K21 were determined against various fluconazole-susceptible and -resistant Candida species[3].
| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) |
| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 |
| C. glabrata | Susceptible | 31.24 - 62.48 | 62.48 |
| C. albicans | Resistant/Intermediate | 31.24 - 124.95 | 62.48 |
| C. glabrata | Resistant/Intermediate | 31.24 - 62.48 | 62.48 |
| C. dubliniensis | Resistant/Intermediate | - | 124.95 |
Experimental Protocols: Broth Microdilution for MIC Determination
The MIC values for K21 were determined using the broth microdilution method, following established standards[3][5].
-
Preparation of Drug Dilutions : Serial twofold dilutions of K21 are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation : A fungal inoculum suspension is prepared from fresh colonies and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 1.5 x 10^5 CFU/mL in the wells.
-
Inoculation : Each well is inoculated with the fungal suspension. Control wells (growth control without drug, sterility control without inoculum) are included.
-
Incubation : The microtiter plate is incubated at 37°C for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
Part 3: Synthetic Compound Antimicrobial Agent-21 (IIm)
"Antimicrobial agent-21" is also referred to as "Compound IIm" in some literature. Its specific chemical synthesis and origin are not detailed in the provided context, but it is treated as a synthetic compound for evaluation. Its mechanism of action has not been elucidated[4].
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of this agent was assessed by the zone of inhibition method.
| Microorganism | Strain | Zone of Inhibition (mm) |
| Aspergillus niger | ATCC 16404 | 13 |
| Candida albicans | ATCC 10231 | 14 |
For comparison, the positive control Amphotericin B showed zones of inhibition of 20 mm and 22 mm, respectively.
Experimental Protocols: Modified Kirby-Bauer Agar Disc Diffusion Method
The antimicrobial activity was determined using a modified Kirby-Bauer agar disc diffusion method[4].
-
Media Preparation : Sabouraud Dextrose Agar for fungal strains is prepared and sterilized.
-
Inoculation : The surface of the agar plates is uniformly inoculated with a standardized fungal suspension.
-
Disc Application : Sterile filter paper discs (6 mm) are impregnated with a 100 µg/mL solution of Antimicrobial Agent-21. Standard antifungal discs (e.g., Amphotericin B) and a solvent control disc are also applied.
-
Incubation : The plates are incubated at 28°C for 48-72 hours.
-
Data Collection : The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters.
References
- 1. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antifungal activity of C21-steroidal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 4. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Antifungal Spectrum of Activity of Agent 21 (K21/SM21)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antifungal agent 21, identified in the scientific literature as both K21 and SM21, is a promising quaternary ammonium (B1175870) silane (B1218182) with potent, broad-spectrum antifungal activity. This document provides a comprehensive overview of its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols. The agent demonstrates significant activity against a wide range of clinically relevant yeasts and molds, including drug-resistant strains of Candida. Its primary mechanism of action involves the rapid disruption of fungal cell membrane integrity, leading to cell death. Furthermore, in vivo studies in murine models of candidiasis have shown its potential as a therapeutic agent.
Spectrum of In Vitro Activity
The antifungal activity of agent 21 has been predominantly evaluated against various Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible fungal growth, have been determined using standardized broth microdilution methods.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.2 |
| Candida albicans | Clinical Isolates (148) | 0.2 - 1.6 |
| Candida glabrata | ATCC 90030 | 0.4 |
| Candida krusei | ATCC 6258 | 0.8 |
| Candida parapsilosis | ATCC 22019 | 0.4 |
| Candida tropicalis | ATCC 13803 | 0.4 |
| Aspergillus fumigatus | 6.25 | |
| Multidrug-resistant Candida guilliermondii | T-1549 | 0.5 - 1.0 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound. Data compiled from broth microdilution assays.
Mechanism of Action
This compound exerts its fungicidal effect through a rapid, direct action on the fungal cell membrane. As a quaternary ammonium compound, its positively charged nitrogen atoms are electrostatically attracted to the negatively charged components of the fungal cell surface.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic agent 21 molecules bind to the negatively charged fungal cell membrane.
-
Insertion and Disruption: The lipophilic alkyl chains of the agent penetrate the lipid bilayer of the cell membrane.
-
Loss of Integrity: This insertion disrupts the structural integrity of the membrane, leading to the formation of pores or channels.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and small molecules.
-
Cell Death: The uncontrolled loss of cellular contents and disruption of cellular homeostasis result in rapid fungal cell death.
This direct physical disruption of the membrane is a key advantage, as it is less susceptible to the development of resistance compared to agents that target specific metabolic pathways.
In Vivo Efficacy
The therapeutic potential of this compound (referred to as SM21 in the cited study) has been demonstrated in murine models of both oral and systemic candidiasis.
Oral Candidiasis Model
In a mouse model of oral candidiasis, topical application of agent 21 was more effective than the standard antifungal nystatin (B1677061) in reducing the extent of tongue lesions.
Systemic Candidiasis Model
In a systemic candidiasis model, administration of agent 21 prevented the death of mice, indicating its potential for treating invasive fungal infections.
Synergistic Activity
This compound has demonstrated synergistic effects when combined with fluconazole (B54011) against various Candida species. Synergy is defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5. This indicates that the combination of the two agents is significantly more effective than either agent alone, allowing for potentially lower and less toxic doses of each drug.
Experimental Protocols
Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent.
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.
Propidium Iodide Uptake Assay
This assay is used to assess cell membrane integrity.
-
Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer (e.g., PBS).
-
Treatment: The fungal suspension is treated with this compound at various concentrations and for different durations. A positive control (e.g., heat-killed cells) and a negative control (untreated cells) are included.
-
Staining: Propidium iodide (PI) is added to each sample. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.
-
Analysis: The fluorescence of the samples is measured using a fluorometer or a flow cytometer. An increase in PI fluorescence indicates a loss of membrane integrity.
Safety and Toxicology
Preliminary toxicity studies have been conducted for this compound. In a zebrafish model, the agent was evaluated for its effects on viability, growth, and development. While high concentrations were found to be lethal, a concentration range with no signs of toxicity was identified. Further in vivo studies in mice with a related compound (SM21) did not report significant toxicity at therapeutic doses. However, comprehensive toxicological studies are required to fully characterize the safety profile of this agent for potential clinical development.
Conclusion
This compound (K21/SM21) represents a promising new class of antifungal compounds with a potent and broad spectrum of activity, particularly against clinically important Candida species. Its rapid, membrane-disrupting mechanism of action is a significant advantage in the face of growing antifungal resistance. The demonstrated in vivo efficacy in murine models of candidiasis further underscores its therapeutic potential. Future research should focus on expanding the evaluation of its activity against a wider range of fungal pathogens, conducting detailed pharmacokinetic and pharmacodynamic studies, and performing comprehensive toxicology assessments to pave the way for potential clinical applications.
Navigating the Identity of "Antifungal Agent 21": A Technical Guide to Its Diverse Natural Origins
The term "Antifungal Agent 21" is not a unique identifier for a single substance but rather a descriptor that has been applied to several distinct, naturally derived compounds in scientific literature. This ambiguity necessitates a careful and differentiated approach to understanding their origins and properties. This technical guide provides an in-depth analysis of the primary natural products that have been referred to as "this compound," aimed at researchers, scientists, and drug development professionals. The focus is on their natural sources, isolation protocols, and antifungal activities.
Antifungal Metabolites from Lactobacillus plantarum strain 21B
One of the most well-documented sources referred to in the context of "this compound" is the sourdough bacterium Lactobacillus plantarum strain 21B. This bacterium produces a complex of antifungal compounds, with the primary active agents identified as phenyllactic acid (PLA) and 4-hydroxy-phenyllactic acid.
Natural Source and Origin
Lactobacillus plantarum 21B is a strain of lactic acid bacteria isolated from sourdough. Sourdough environments are rich microbial ecosystems where bacteria and yeasts coexist, and the production of antifungal compounds by bacteria like L. plantarum is a natural mechanism to outcompete fungi for resources.
Active Antifungal Compounds
The primary antifungal activity of the culture filtrate from L. plantarum 21B is attributed to:
-
Phenyllactic Acid (PLA) : This compound is present at the highest concentration and demonstrates the most significant antifungal activity.
-
4-hydroxy-phenyllactic acid : Also contributes to the overall antifungal effect of the bacterial culture filtrate.
Experimental Protocols
The following protocol outlines the extraction and purification of the antifungal metabolites from the bacterial culture.
-
Cultivation: Lactobacillus plantarum 21B is cultured in a suitable medium, such as a wheat flour hydrolysate, to encourage the production of antifungal metabolites.
-
Extraction: The bacterial culture filtrate is subjected to solvent extraction, typically with ethyl acetate (B1210297) at a slightly acidic pH (e.g., 3.6), which has been shown to provide the highest recovery of antifungal activity.
-
Fractionation: The crude ethyl acetate extract is then fractionated using preparative silica (B1680970) gel thin-layer chromatography (TLC).
-
Identification: The active fractions are analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify the specific antifungal compounds, namely phenyllactic acid and 4-hydroxy-phenyllactic acid.
Antifungal Activity Data
The antifungal efficacy of phenyllactic acid has been quantified against a variety of fungal species.
| Fungal Species | MIC (mg/mL) | MFC (mg/mL) |
| Aspergillus flavus | 6 | 12 |
| Aspergillus spp. | 3.75 - 7.5 | 3.75 - 10 |
| Penicillium spp. | 3.75 - 7.5 | 3.75 - 10 |
| Fusarium spp. | 3.75 - 7.5 | 3.75 - 10 |
| Penicillium roqueforti IBT18687 | 166 | Not reported |
| Penicillium corylophilum IBT6978 | 166 | Not reported |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data compiled from multiple studies.
Mechanism of Action
The antifungal mechanism of phenyllactic acid against fungi like Aspergillus flavus involves a multi-faceted attack on cellular integrity and function.[1]
-
Cell Membrane Disruption: PLA compromises the fungal cell membrane, leading to increased permeability.[1] This is evidenced by increased uptake of propidium (B1200493) iodide and leakage of intracellular components like proteins and nucleic acids.[1]
-
Mitochondrial Dysfunction: The compound interferes with mitochondrial energy metabolism by reducing the activity of mitochondrial ATPase and dehydrogenases.[1] This results in a significant decrease in ATP synthesis, depriving the fungal cell of the energy required for essential processes, including spore germination.[1]
C21-Steroidal Compounds from Cynanchum wilfordii
The designation "C21" in this context refers to the 21-carbon backbone of a class of steroidal compounds. Several C21-steroidal compounds with antifungal properties have been isolated from the roots of Cynanchum wilfordii, a plant used in traditional Chinese medicine.
Natural Source and Origin
-
Plant Species: Cynanchum wilfordii
-
Part Used: Roots
-
Key Compounds: Caudatin and qingyangshengenin (B49804) are two of the C21-steroidal compounds isolated from this plant that have been used as templates for the synthesis of more potent antifungal derivatives.[2]
Experimental Protocols
While specific protocols vary, a general workflow for the isolation of these compounds is as follows:
-
Extraction: The dried and powdered roots of Cynanchum wilfordii are extracted with a solvent such as methanol (B129727) or ethanol.
-
Hydrolysis: The crude extract may be subjected to acid hydrolysis to cleave glycosidic linkages and yield the steroidal sapogenins.
-
Chromatographic Separation: The resulting extract is then subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to separate the complex mixture of compounds.
-
Purification: Final purification of individual C21-steroidal compounds is typically achieved using High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Activity Data
Research has focused on both the natural compounds and their synthetic derivatives. The derivatives, in particular, have shown potent antifungal activity.
| Compound | Fungal Species | IC50 (µM) |
| Derivative 1k | Sclerotinia sclerotiorum | 0.0084 |
| Derivative 1y | Sclerotinia sclerotiorum | 0.0049 |
| Derivative 10d | Sclerotinia sclerotiorum | 0.0053 |
| Derivative 10j | Sclerotinia sclerotiorum | 0.0034 |
IC50: Half-maximal inhibitory concentration. Data is for synthetic derivatives of naturally occurring C21-steroids.[2]
5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone from Aspergillus sp. SY2601
In a 2024 publication, the designation 21 was assigned to a novel compound isolated from a marine-derived fungus, Aspergillus sp. SY2601.[3][4]
Natural Source and Origin
-
Environment: Isolated from sediment collected from the Mariana Trench at a depth of 5842 meters.[4] This highlights the potential of deep-sea microorganisms as a source of novel bioactive compounds.
Chemical Identity
-
Compound Name: 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone.[3][4]
-
Significance: This is a new member of the aspyrone (B94758) family of natural products.[4]
Experimental Protocols
-
Fermentation: The fungus Aspergillus sp. SY2601 is cultured in both liquid and solid rice media to produce a range of metabolites.[3][4]
-
Extraction: The culture broth and mycelia are extracted with an organic solvent like ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel and ODS (octadecylsilane).
-
HPLC Purification: The resulting fractions are further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound 21 .[3][4]
-
Structure Determination: The chemical structure of compound 21 was elucidated using extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3][4]
Antifungal Activity Data
Conclusion
The designation "this compound" is context-dependent and can refer to at least three distinct natural products: a mixture of phenyllactic and 4-hydroxy-phenyllactic acids from Lactobacillus plantarum 21B, a class of C21-steroidal compounds from Cynanchum wilfordii, or the novel marine-derived fungal metabolite 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone. For researchers and drug development professionals, it is imperative to identify the specific context in which this term is used to access the correct information regarding its natural source, chemical identity, and biological activity. This guide provides a foundational understanding of these different agents, highlighting their diverse origins and the current state of knowledge regarding their antifungal potential.
References
- 1. Inhibitory effect and possible mechanism of phenyllactic acid on Aspergillus flavus spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antifungal activity of C21-steroidal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
preliminary studies on "Antifungal agent 21"
An In-depth Technical Guide to the Physical and Chemical Properties of Rezafungin
Introduction: Rezafungin (formerly known as CD101) is a next-generation, semi-synthetic echinocandin antifungal agent.[1][2] It is structurally related to anidulafungin (B1665494) but possesses a key chemical modification—a choline (B1196258) aminal ether at the C5 ornithine position of the cyclic peptide core—that significantly enhances its chemical stability and aqueous solubility.[1][3][4] This improved stability profile translates to a remarkably long plasma half-life, permitting a once-weekly intravenous dosing regimen, a significant advantage over the daily infusions required for first-generation echinocandins.[5][6][7][8] Approved by the US Food and Drug Administration (FDA) in March 2023 for the treatment of candidemia and invasive candidiasis, Rezafungin represents a significant advancement in the management of serious fungal infections.[5]
Physical and Chemical Properties
Rezafungin is a sterile, white to pale yellow solid, typically supplied as a lyophilized cake or powder for injection.[9] Its enhanced stability is a hallmark characteristic, showing minimal degradation after long-term storage as a powder and in various aqueous solutions.[2][3] This attribute not only simplifies manufacturing and storage but also enhances its flexibility in clinical use.[1][10]
Quantitative Data Summary
The physicochemical properties of Rezafungin are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source(s) |
| Molecular Formula | C₆₃H₈₅N₈O₁₇⁺ | [7] |
| Molecular Weight | 1226.39 g/mol | [11] |
| Appearance | White to pale yellow solid (cake or powder) | [9] |
| Water Solubility | Freely soluble | [6][7] |
| DMSO Solubility | Up to 100 mg/mL | [12] |
| pKa (Strongest Acidic) | 2.86 (Predicted) | [6] |
| pKa (Strongest Basic) | 2.1 (Predicted) | [6] |
| Polar Surface Area | 383.87 Ų (Predicted) | [6] |
| Rotatable Bond Count | 18 (Predicted) | [6] |
| Hydrogen Bond Acceptors | 22 (Predicted) | [6] |
| Hydrogen Bond Donors | 13 (Predicted) | [6] |
| Plasma Protein Binding | 87.5% to >98.6% | [6][7] |
| Terminal Half-Life | Approximately 130-152 hours | [6][7][13] |
Mechanism of Action
Like other echinocandins, Rezafungin's antifungal activity stems from the specific and non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex.[6][9][13][14] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical structural polymer in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[6][15] The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[1][15][16][17] This mechanism is concentration-dependent and confers fungicidal activity against most Candida species.[6][13] A key advantage of this target is its absence in mammalian cells, ensuring high selectivity and a favorable safety profile.[6][9][13] The 1,3-β-D-glucan synthase complex is regulated by the Rho1p GTPase, a key component of the cell wall integrity signaling pathway.[1]
Experimental Protocols
Detailed methodologies are crucial for the research and development of antifungal agents. Below are protocols for key experiments relevant to the characterization of Rezafungin.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Rezafungin against yeast pathogens is determined using standardized broth microdilution methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][18] A modification to the EUCAST method has been developed to mitigate nonspecific binding of the drug to microtiter plates, which can be an issue at lower concentrations.[19]
Objective: To determine the lowest concentration of Rezafungin that inhibits the visible growth of a fungal isolate.
Materials:
-
Rezafungin stock solution
-
96-well microtiter plates (e.g., Falcon-353072 for lower binding)[19]
-
Tween 20 (Polysorbate 20)[19]
-
Fungal inoculum, standardized to 0.5 McFarland
-
Spectrophotometer or plate reader
Methodology:
-
Media Preparation: Prepare RPMI-1640 medium. For the modified EUCAST method, supplement the medium with 0.002% Tween 20 to prevent nonspecific binding of Rezafungin.[19]
-
Drug Dilution: Perform serial two-fold dilutions of Rezafungin in the prepared medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008-8 µg/mL).[5]
-
Inoculum Preparation: Prepare a fungal suspension from a fresh culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[20] Dilute this suspension in the assay medium to the final required inoculum density.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Reading: The MIC is read as the lowest concentration of Rezafungin that causes a significant inhibition of growth (typically ≥80% reduction) compared to the positive control.[20] This can be determined visually or by using a spectrophotometer to measure optical density.
Protocol: HPLC Analysis of Rezafungin in Plasma
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Rezafungin in biological matrices like plasma.[21]
Objective: To accurately quantify the concentration of Rezafungin in plasma samples.
Materials:
-
Plasma samples containing Rezafungin
-
Acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Internal standard (e.g., a structurally similar molecule)
-
HPLC system with a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 HPLC column (e.g., Waters Atlantis dC18, 2.1 × 50 mm, 5 µm)[21]
Methodology:
-
Sample Preparation: Aliquot 100 µL of plasma sample. Add an internal standard solution.
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.[21]
-
Extraction: Carefully collect the supernatant, which contains Rezafungin and the internal standard.
-
Chromatographic Separation: Inject the supernatant into the LC-MS/MS system. Separation is achieved using a reversed-phase C18 column with a gradient elution program.[21]
-
Mobile Phase: Start with a high percentage of aqueous phase (A) and gradually increase the percentage of organic phase (B) to elute the analyte.
-
Flow Rate: A typical flow rate is maintained (e.g., 0.8-1.0 mL/min).[22]
-
-
Detection and Quantification: The eluent from the column is directed to the mass spectrometer. Rezafungin and the internal standard are detected and quantified using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. A calibration curve is generated using standards of known concentrations to determine the concentration in the unknown samples.
Protocol: In Vivo Efficacy in a Murine Model of Invasive Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. The neutropenic mouse model of invasive candidiasis is a standard model used for Rezafungin.[23]
Objective: To assess the efficacy of Rezafungin in reducing fungal burden in an immunosuppressed mouse model.
Materials:
-
Female ICR or similar strain mice
-
Cyclophosphamide (B585) for immunosuppression[]
-
Candida species inoculum (e.g., C. auris, C. albicans)[23][]
-
Rezafungin for injection
-
Sterile saline
Methodology:
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally for several days prior to infection.[]
-
Infection: Infect the mice with a standardized inoculum of the Candida strain via the lateral tail vein.[23]
-
Treatment: Begin treatment 2 hours post-infection. Administer Rezafungin via the desired route (e.g., intraperitoneal). Dosing regimens are designed to mimic human pharmacokinetics. For Rezafungin, a long-half-life drug in mice (30-40h), doses might be administered once every 3 days (e.g., on days 0, 3, and 6) to simulate a weekly human dose.[23]
-
Monitoring: Monitor the health of the mice daily.
-
Endpoint Analysis: At a predetermined time point (e.g., 7 days post-infection), euthanize the mice. Aseptically remove target organs (e.g., kidneys, heart).[18]
-
Fungal Burden Quantification: Homogenize the organs in sterile saline. Perform serial dilutions of the homogenates and plate them on appropriate agar (B569324) media. After incubation, count the number of colonies to determine the fungal burden, expressed as CFU per gram of tissue. Efficacy is determined by comparing the fungal burden in treated groups to that in a vehicle control group.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rezafungin | C63H85N8O17+ | CID 78318119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. rezzayo.com [rezzayo.com]
- 10. researchgate.net [researchgate.net]
- 11. Rezafungin | Echinopsin | Antifungal | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. drugs.com [drugs.com]
- 14. Expanded Access Use of Rezafungin for Salvage Therapy of Invasive Candida glabrata Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Rezafungin acetate | antifungal | β-D-glucan synthase inhibitor| echinocandin | CAS# 1631754-41-0 | InvivoChem [invivochem.com]
- 18. researchgate.net [researchgate.net]
- 19. cidara.com [cidara.com]
- 20. liofilchem.com [liofilchem.com]
- 21. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. addi.ehu.es [addi.ehu.es]
- 23. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification of Antifungal Agent 21
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[1][2] The development of new antifungal agents with novel mechanisms of action is therefore a critical priority in infectious disease research. This document provides an in-depth technical guide on the methodologies and strategic approaches for identifying the molecular target of a novel investigational compound, designated "Antifungal Agent 21." While "this compound" is a hypothetical agent used for illustrative purposes, the principles and experimental workflows detailed herein represent a comprehensive framework for the target deconvolution of new antifungal candidates. This guide covers initial phenotypic screening, integrated genetic and biochemical approaches for target identification, and the analysis of affected cellular signaling pathways. All quantitative data are presented in standardized tables, and key experimental protocols are provided to ensure reproducibility. Furthermore, complex workflows and pathways are visualized using diagrams to facilitate understanding.
Initial Phenotypic Characterization of this compound
The first step in characterizing a new antifungal compound is to determine its spectrum of activity and potency against a panel of clinically relevant fungal pathogens. This is typically achieved through standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Data: In Vitro Susceptibility Testing
The antifungal activity of Agent 21 was assessed against a range of pathogenic fungi. The results, summarized in Table 1, indicate that Agent 21 exhibits broad-spectrum activity, with potent inhibition of both yeast and mold species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.25 | 0.5 |
| Candida auris | B11221 | 0.125 | 0.25 |
| Cryptococcus neoformans | H99 | 0.5 | 1 |
| Aspergillus fumigatus | Af293 | 1 | 2 |
| Candida glabrata | ATCC 2001 | 0.25 | 0.5 |
Data are hypothetical and for illustrative purposes.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[3]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to create a range of concentrations.
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free control well, as assessed visually or spectrophotometrically.
Strategies for Target Identification
Identifying the molecular target of a novel antifungal agent is a critical step in its development.[1][3] A multi-pronged approach combining genetic, biochemical, and computational methods is often the most effective strategy.
Integrated Target Identification Workflow
The overall workflow for identifying the target of this compound is depicted below. This process begins with broad, unbiased screening methods and progressively narrows down to specific target validation experiments.
Genetic Approaches to Target Identification
Genetic methods leverage the power of yeast genetics to identify genes that interact with the compound, providing strong clues to its mechanism of action.[1][4]
Chemogenomic Profiling
Chemogenomic profiling involves screening a compound against a comprehensive library of gene deletion mutants.[1][4] Strains with deletions in the target gene or pathway are often hypersensitive to the compound.
Table 2: Representative Data from Chemogenomic Profiling of Agent 21 in Saccharomyces cerevisiae
| Gene Deletion | Biological Process | Sensitivity Score (Z-score) |
| ERG11 | Ergosterol (B1671047) Biosynthesis | -4.5 |
| ERG3 | Ergosterol Biosynthesis | -4.2 |
| ERG6 | Ergosterol Biosynthesis | -3.9 |
| HOG1 | Osmotic Stress Response | -1.2 |
| PDR5 | Drug Efflux | +3.5 (Resistant) |
Data are hypothetical. Negative Z-scores indicate hypersensitivity.
The data strongly suggest that this compound targets the ergosterol biosynthesis pathway, as mutants in this pathway are highly sensitive to the compound.
Experimental Protocol: Chemogenomic Profiling
-
Library Preparation: A genome-wide collection of single-gene deletion mutants (e.g., the Saccharomyces cerevisiae deletion collection) is arrayed in 384-well plates.
-
Compound Treatment: this compound is added to the growth medium at a sub-inhibitory concentration (e.g., IC₂₀).
-
High-Throughput Screening: The mutant library is pinned onto agar plates containing the compound and control plates without the compound.
-
Growth Measurement: Plates are incubated, and colony size is quantified using automated imaging and analysis software.
-
Data Analysis: The growth of each mutant in the presence of the compound is compared to its growth on the control plate. Strains showing significant growth defects (hypersensitivity) are identified. Sensitivity scores (e.g., Z-scores) are calculated to rank the hits.
Biochemical Validation of the Target
Following the identification of a putative target pathway (ergosterol biosynthesis), biochemical assays are essential to confirm direct inhibition of a specific enzyme within that pathway. Based on the genetic data, Erg11p (lanosterol 14-alpha-demethylase), a key enzyme in the pathway and the target of azole antifungals, is a prime candidate.[5]
Quantitative Data: In Vitro Enzyme Inhibition Assay
An in vitro assay was performed to measure the direct inhibitory effect of Agent 21 on recombinant Erg11p.
Table 3: Inhibition of Recombinant Fungal Erg11p by this compound
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | C. albicans Erg11p | 75.4 |
| Ketoconazole (Control) | C. albicans Erg11p | 45.2 |
| This compound | Human CYP51A1 | > 10,000 |
Data are hypothetical.
The results demonstrate that this compound is a potent inhibitor of the fungal Erg11p enzyme and exhibits high selectivity over the human homolog, suggesting a favorable therapeutic window.
Experimental Protocol: Erg11p Inhibition Assay
-
Enzyme and Substrate: Recombinant, purified Erg11p is used. The substrate, lanosterol (B1674476), is incorporated into lipid vesicles.
-
Reaction Mixture: The reaction buffer contains the enzyme, substrate vesicles, a source of reducing equivalents (NADPH), and cytochrome P450 reductase.
-
Inhibition Assay: Various concentrations of this compound (or control inhibitor) are pre-incubated with the enzyme. The reaction is initiated by the addition of NADPH.
-
Product Detection: The reaction is stopped, and the product is extracted. The conversion of lanosterol to its demethylated product is quantified using a method such as HPLC or LC-MS.
-
IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a suitable model.
Analysis of Affected Signaling Pathways
Antifungal agents can induce cellular stress, activating specific signaling pathways.[6] Analyzing these responses can provide further insight into the drug's mechanism of action. The cell wall integrity (CWI) and high osmolarity glycerol (B35011) (HOG) pathways are key stress response pathways in fungi.[7][8] Given that ergosterol disruption affects membrane integrity, it is plausible that Agent 21 treatment would activate the CWI pathway.
To test this hypothesis, the phosphorylation status of the terminal MAPK of the CWI pathway, Mpk1 (Slt2 in S. cerevisiae), can be assessed by Western blot after treating fungal cells with Agent 21. An increase in phosphorylated Mpk1 would confirm the activation of this pathway in response to the membrane stress induced by the compound.
References
- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agent K21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent K21 is a potent, membrane-disrupting antimicrobial compound with broad-spectrum activity against various fungal pathogens, including fluconazole-resistant Candida species.[1][2] Chemically, K21 is a silica-based quaternary ammonium (B1175870) compound (SiQAC), identified by the chemical formula C92H204Cl4N4O12Si5 and CAS number 1566577-36-3.[3] Its mechanism of action involves the electrostatic attraction between the positively charged quaternary ammonium groups and the negatively charged fungal cell membrane.[1][4] The long lipophilic alkyl chains of K21 then penetrate and disrupt the membrane, leading to cell lysis and death.[1][5] This direct physical mechanism of action makes the development of resistance less likely compared to agents that target specific metabolic pathways. These application notes provide a detailed protocol for the synthesis of Antifungal Agent K21 and its evaluation in antifungal susceptibility testing.
Data Presentation
Table 1: Chemical and Physical Properties of Antifungal Agent K21
| Property | Value | Reference |
| Chemical Name | Quaternary ammonium silane (B1218182) (QAS) | [3] |
| Codenames | K21, SiQAC | [2][3] |
| CAS Number | 1566577-36-3 | [3] |
| Molecular Formula | C92H204Cl4N4O12Si5 | [3][5] |
| Synthesis Method | Sol-gel reaction | [3] |
| Mechanism of Action | Fungal cell membrane disruption | [1] |
Table 2: Antifungal Activity of K21 Against Candida Species
| Organism | K21 MIC50 (μg/mL) | Fluconazole MIC50 (μg/mL) | Reference |
| C. albicans | 62.48 | 0.5 (susceptible strains) | [1] |
| C. albicans | 62.48 | 256 (resistant strains) | [1] |
| C. glabrata | 62.48 | 0.5 | [1] |
| C. dubliniensis | Not specified | 0.5 | [1] |
Experimental Protocols
Synthesis of Antifungal Agent K21 via Sol-Gel Method
This protocol describes the synthesis of Antifungal Agent K21 through a sol-gel process, which creates a three-dimensional silicate (B1173343) network.[3]
Materials:
-
3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride
-
Tetraethoxysilane (TEOS)
-
Absolute Ethanol (99.6%)
-
Sterile Distilled Water
-
Reaction vessel with magnetic stirring capability
-
Condenser
Procedure:
-
Prepare a solution of 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride and tetraethoxysilane (TEOS) in absolute ethanol. The molar ratio of the ammonium chloride silane to TEOS should be 4:1.[3]
-
Stir the mixture vigorously at room temperature to initiate the sol-gel reaction.
-
Continue stirring for a specified period (e.g., 24-48 hours) to allow for the hydrolysis and condensation reactions to proceed, forming the silicate network.
-
After the reaction is complete, the resulting K21 solution can be diluted as needed for experimental use. For example, stock solutions for antifungal testing have been prepared by dissolving the compound in acetone (B3395972) and then in sterile distilled water to achieve concentrations from 0.98 to 249.9 μg/ml.[6]
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of K21 against fungal isolates.
Materials:
-
K21 stock solution
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells.[7]
-
Drug Dilution: Perform serial two-fold dilutions of the K21 stock solution in RPMI-1640 medium directly in the 96-well plate.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing the K21 dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of K21 that causes a significant inhibition of fungal growth compared to the growth control.[7]
Visualizations
Caption: Synthesis workflow for Antifungal Agent K21.
Caption: Mechanism of action of Antifungal Agent K21.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium silane (k21) based intracanal medicament triggers biofilm destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of a modified quaternary ammonium silane formulation as a potential root canal irrigant in endodontics | Pocket Dentistry [pocketdentistry.com]
- 6. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing is a cornerstone in the discovery and development of new antifungal agents, for guiding therapeutic decisions, and for monitoring the emergence of resistance.[1] The minimum inhibitory concentration (MIC) is the primary in vitro metric of an antifungal agent's activity, defined as the lowest concentration that prevents the visible growth of a microorganism.[1] This document provides a comprehensive protocol for determining the MIC of the novel investigational compound, "Antifungal Agent 21," utilizing the broth microdilution method. This protocol is harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Principle of the Assay
The broth microdilution assay determines the MIC by exposing a standardized fungal inoculum to a range of serially diluted concentrations of this compound in a 96-well microtiter plate.[1][2] After a specified incubation period, the plates are assessed to identify the lowest concentration of the agent that inhibits visible fungal growth.[1] This concentration is then recorded as the MIC. For certain classes of antifungal agents, such as azoles, the endpoint may be defined as the concentration that leads to a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[1][5]
Data Presentation
The quantitative results from the MIC assay should be systematically recorded and organized. The tables below provide a template for summarizing the data. MIC₅₀ and MIC₉₀ values, which represent the MICs that inhibit 50% and 90% of the tested isolates, respectively, are particularly valuable when evaluating the agent against a panel of clinical isolates.[1]
Table 1: MIC Data for this compound Against a Panel of Fungal Isolates
| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans SC5314 | This compound | 0.25 | 0.5 | 0.125 - 1 |
| Candida glabrata BG2 | This compound | 1 | 2 | 0.5 - 4 |
| Aspergillus fumigatus Af293 | This compound | 0.5 | 1 | 0.25 - 2 |
| Cryptococcus neoformans H99 | This compound | 0.125 | 0.25 | 0.06 - 0.5 |
Table 2: Quality Control (QC) Isolate MICs for Assay Validation
| Quality Control Isolate | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| C. parapsilosis ATCC 22019 | This compound | 0.25 - 1 | 0.5 |
| C. krusei ATCC 6258 | This compound | 2 - 8 | 4 |
| A. flavus ATCC 204304 | This compound | 0.5 - 2 | 1 |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Sterile deionized water
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile, 96-well, U- or flat-bottom microtiter plates[1]
-
Fungal isolates (yeasts and molds)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[6][7]
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Hemocytometer
-
Incubator set at 35°C
-
Pipettes and sterile pipette tips
Preparation of Antifungal Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[1] The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations may inhibit fungal growth.[1]
-
Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.
Inoculum Preparation
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate on a fresh SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[1]
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This suspension corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the wells (typically 0.5-2.5 x 10³ CFU/mL).[8]
For Molds (Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.[1]
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently rub the surface of the colony with a sterile swab to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes.
-
Carefully transfer the upper conidial suspension to a new sterile tube.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
Broth Microdilution Assay Procedure
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of each row in the 96-well plate.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.[1] Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL.[1]
-
Add 100 µL of sterile RPMI 1640 medium to well 12.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and established guidelines.[5]
Reading and Interpreting the MIC
The MIC is determined as the lowest concentration of this compound that results in a significant inhibition of growth compared to the drug-free growth control.[1]
-
Visual Reading: Use a reading mirror to observe the presence or absence of a "button" of growth at the bottom of U-shaped wells or turbidity in flat-bottom wells. The MIC is the lowest concentration with no visible growth.[1]
-
Spectrophotometric Reading: The optical density (OD) of the wells can be read at a specific wavelength (e.g., 530 nm). The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the growth control.
Quality Control
Concurrently test standard quality control strains with known MIC ranges for the antifungal agents being evaluated.[1] The results for the QC strains should fall within the established ranges to ensure the validity of the assay.[1]
Signaling Pathway Visualization (Hypothetical)
Assuming "this compound" is a novel azole-like compound, its mechanism of action would likely involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The diagram below illustrates this hypothetical signaling pathway.
Conclusion
This document provides a detailed framework for determining the MIC of the investigational "this compound" using the standardized broth microdilution method. Adherence to these protocols, including the use of appropriate quality control measures, is essential for generating reliable and reproducible data that can effectively guide the research and development of this novel antifungal candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Fungi (AFST) [eucast.org]
- 4. testinglab.com [testinglab.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Agent "21" for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
The term "Antifungal Agent 21" is not standardized and can refer to several distinct chemical or biological entities under investigation for their fungicidal properties. This document provides detailed application notes and protocols for two prominent examples relevant to agricultural applications: AtTCP21 , a plant-derived protein, and C21-Steroidal Derivatives , a class of synthetic compounds.
Candidate 1: AtTCP21 (Arabidopsis thaliana TCP21)
AtTCP21 is a transcription factor protein from the plant Arabidopsis thaliana that has been identified as a novel antifungal protein (AFP). It represents a potential biofungicide for agricultural use.[1]
Data Presentation: Antifungal Activity of AtTCP21
The antifungal efficacy of recombinant AtTCP21 has been evaluated against a range of plant pathogenic fungi and yeasts. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Fungal Species | Type | IC50 (µg/mL) of AtTCP21 | IC50 (µg/mL) of Melittin (Control) |
| Colletotrichum gloeosporioides | Mold | 3.1 | 12.5 |
| Fusarium oxysporum | Mold | 25 | 1.5 |
| Botrytis cinerea | Mold | 50 | 3.1 |
| Candida albicans | Yeast | 12.5 | 6.2 |
| Saccharomyces cerevisiae | Yeast | 100 | 25 |
Data sourced from[1]
Mechanism of Action
AtTCP21 exhibits its antifungal effect not by disrupting the fungal cell membrane directly, but by penetrating the cell and inducing programmed cell death (apoptosis). The proposed signaling pathway involves the generation of intracellular reactive oxygen species (ROS) and mitochondrial superoxide, leading to morphological changes and eventual cell death.[1]
References
Application Notes and Protocols: Development of a Nanoparticle-Based Delivery System for Antifungal Agent 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains further complicates treatment strategies, necessitating the development of novel therapeutic approaches.[3] Antifungal Agent 21 is a potent, broad-spectrum antifungal compound with a novel mechanism of action that disrupts the fungal cell membrane.[4][5] However, its therapeutic potential can be enhanced by developing a targeted delivery system to improve solubility, bioavailability, and reduce potential off-target toxicities.[6][7][8][9]
These application notes provide a comprehensive guide for the development and evaluation of a lipid-based nanoparticle delivery system for this compound. The protocols outlined below cover nanoparticle synthesis, characterization, and in vitro efficacy and toxicity assessment.
Rationale for a Nanoparticle-Based Delivery System
Nanoparticle-based drug delivery systems offer numerous advantages for antifungal therapies.[10][11][12] These include:
-
Improved Solubility and Stability: Encapsulating hydrophobic drugs like this compound in a lipid core can enhance their aqueous solubility and protect them from degradation.[7]
-
Targeted Delivery: Nanoparticles can be engineered to accumulate at the site of infection, increasing local drug concentration and efficacy.[12]
-
Reduced Systemic Toxicity: By targeting the drug to fungal cells, nanoparticle delivery can minimize exposure to healthy host cells, thereby reducing dose-related side effects.[13]
-
Controlled Release: The nanoparticle formulation can be designed for sustained release of the antifungal agent, maintaining therapeutic concentrations over a longer period.[10][11]
Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Parameter | Method | Specification |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -30 mV |
| Encapsulation Efficiency (%) | High-Performance Liquid Chromatography (HPLC) | > 90% |
| Drug Loading (%) | High-Performance Liquid Chromatography (HPLC) | 5 - 10% |
Table 2: In Vitro Antifungal Activity of this compound and Nanoparticle Formulation against Candida albicans
| Formulation | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| Free this compound | 0.5 | 1.0 |
| This compound-Loaded Nanoparticles | 0.25 | 0.5 |
| Placebo Nanoparticles | > 64 | > 64 |
| Fluconazole | 2.0 | 8.0 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.
Table 3: In Vitro Cytotoxicity of this compound and Nanoparticle Formulation on Human Hepatocellular Carcinoma (HepG2) Cells
| Formulation | IC₅₀ (µg/mL) |
| Free this compound | 15 |
| This compound-Loaded Nanoparticles | 45 |
| Placebo Nanoparticles | > 100 |
| Doxorubicin (Positive Control) | 1.2 |
IC₅₀: Concentration that causes 50% inhibition of cell viability.
Experimental Protocols
Synthesis of this compound-Loaded Lipid Nanoparticles
This protocol describes the preparation of lipid nanoparticles using a modified thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine
-
Cholesterol
-
DSPE-PEG(2000)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) containing DSPE-PEG(2000) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size.
-
Extrude the nanoparticle suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain a uniform size distribution.
-
Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.
-
Store the nanoparticles at 4°C.
Characterization of Nanoparticles
Detailed characterization is crucial to ensure the quality and reproducibility of the nanoparticle formulation.[10][11][14]
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
3.2.2. Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the nanoparticle suspension using ultracentrifugation or size exclusion chromatography.
-
Disrupt the nanoparticles using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound in both the supernatant (unencapsulated) and the disrupted nanoparticles (encapsulated) using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100
-
DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100
-
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of antifungal agents.[15][16]
Materials:
-
Candida albicans (or other relevant fungal strains)
-
RPMI-1640 medium
-
96-well microtiter plates
-
This compound (free and nanoparticle-encapsulated)
-
Control antifungal (e.g., Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test compounds (Free this compound, this compound-Loaded Nanoparticles, and Fluconazole) in RPMI-1640 in a 96-well plate.
-
Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration that inhibits visible growth.[17]
-
To determine the MFC, aliquot a small volume from the wells with no visible growth onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16]
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[13]
Materials:
-
Human cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (Free this compound, this compound-Loaded Nanoparticles, Placebo Nanoparticles)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and the positive control. Include an untreated cell control.
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound nanoparticles.
Caption: Proposed mechanism of action of this compound on the fungal cell membrane.
Synergy Testing
To explore the potential for combination therapy, the synergistic activity of this compound with other established antifungal drugs can be evaluated.[18]
Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two drugs.[18]
Procedure:
-
Prepare serial dilutions of this compound and a partner antifungal in a 96-well plate to create a matrix of drug combinations.
-
Inoculate the plate with a standardized fungal suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal interaction over time.[18]
Procedure:
-
Prepare fungal cultures with each drug alone and in combination at relevant concentrations (e.g., their MICs).
-
Incubate the cultures and withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Determine the number of viable fungal cells (CFU/mL) at each time point by plating serial dilutions.
-
Plot log₁₀ CFU/mL versus time.
Interpretation:
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[18]
-
Indifference: A <2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Conclusion
The development of a nanoparticle-based delivery system for this compound holds significant promise for improving the treatment of invasive fungal infections. The protocols detailed in these application notes provide a robust framework for the formulation, characterization, and in vitro evaluation of such a system. By systematically applying these methodologies, researchers can advance the preclinical development of this novel antifungal therapy.
References
- 1. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives [mdpi.com]
- 3. Nanoparticle-based antifungal therapies innovations mechanisms and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles: A Novel Antifungal Drug Delivery System [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 11. mdpi.com [mdpi.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for "Antifungal Agent 21" In Vivo Efficacy Models
Introduction
"Antifungal Agent 21" is a novel investigational triazole derivative demonstrating potent in vitro activity against a broad spectrum of pathogenic fungi, including key species of Candida and Aspergillus. These application notes provide detailed protocols and representative data for evaluating the in vivo efficacy of "this compound" in established murine models of systemic candidiasis and invasive pulmonary aspergillosis. The following sections offer guidance for researchers, scientists, and drug development professionals on conducting these preclinical studies to assess the therapeutic potential of this promising new antifungal candidate.
Murine Model of Systemic Candidiasis
This model is designed to evaluate the efficacy of "this compound" in a disseminated Candida albicans infection, which mimics systemic candidiasis in humans. The primary endpoints for this model are animal survival and the reduction of fungal burden in target organs.
Efficacy Data
The following tables summarize the quantitative data from a representative study comparing the efficacy of "this compound" to a vehicle control and a standard-of-care antifungal agent.
Table 1: Survival Rates in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Survival Rate (Day 21) |
| Vehicle Control | - | Oral | 10% |
| This compound | 10 | Oral | 80% |
| This compound | 25 | Oral | 100% |
| Fluconazole | 20 | Oral | 70% |
Table 2: Fungal Burden in Kidneys (Day 5 Post-Infection)
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/g Kidney ± SD |
| Vehicle Control | - | 7.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.7 |
| This compound | 25 | 2.1 ± 0.4 |
| Fluconazole | 20 | 4.9 ± 0.6 |
Murine Model of Invasive Pulmonary Aspergillosis
This model assesses the efficacy of "this compound" in an infection caused by Aspergillus fumigatus, simulating invasive aspergillosis in immunocompromised patients. Key efficacy readouts include survival and fungal load in the lungs.
Efficacy Data
The tables below present representative data from a study evaluating "this compound" in a murine model of invasive pulmonary aspergillosis.
Table 3: Survival Rates in a Murine Model of Invasive Pulmonary Aspergillosis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Survival Rate (Day 14) |
| Vehicle Control | - | Oral | 0% |
| This compound | 25 | Oral | 70% |
| This compound | 50 | Oral | 90% |
| Voriconazole | 40 | Oral | 60% |
Table 4: Fungal Burden in Lungs (Day 4 Post-Infection)
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/g Lung ± SD |
| Vehicle Control | - | 6.5 ± 0.4 |
| This compound | 25 | 3.8 ± 0.5 |
| This compound | 50 | 2.3 ± 0.3 |
| Voriconazole | 40 | 4.1 ± 0.6 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the in vivo efficacy studies.
Protocol for Systemic Candidiasis Model
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Inoculum Preparation:
-
Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (B569324) (SDA) for 24 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL in PBS.
-
-
Infection:
-
Inject 0.1 mL of the cell suspension (2.5 x 10^4 cells) intravenously via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer "this compound" or control compounds orally once daily for 7 consecutive days.
-
-
Endpoints:
-
Survival: Monitor mice daily for 21 days and record mortality.
-
Fungal Burden: Euthanize a separate cohort of mice on day 5 post-infection. Aseptically remove kidneys, weigh them, and homogenize in sterile PBS. Serially dilute the homogenates and plate on SDA. Incubate for 24-48 hours at 35°C and enumerate the colony-forming units (CFU).
-
Protocol for Invasive Pulmonary Aspergillosis Model
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Immunosuppression:
-
Administer cyclophosphamide (B585) (200 mg/kg) intraperitoneally on days -4 and -1 relative to infection.
-
Administer cortisone (B1669442) acetate (B1210297) (250 mg/kg) subcutaneously on day -1.
-
-
Inoculum Preparation:
-
Culture Aspergillus fumigatus (e.g., AF293) on potato dextrose agar for 5-7 days at 37°C.
-
Harvest conidia by washing the agar surface with sterile PBS containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphae.
-
Adjust the conidial suspension to a final concentration of 2.5 x 10^6 conidia/mL in sterile PBS.
-
-
Infection:
-
Lightly anesthetize the mice.
-
Administer 40 µL of the conidial suspension (1 x 10^5 conidia) intranasally.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer "this compound" or control compounds orally once daily for 7 consecutive days.
-
-
Endpoints:
-
Survival: Monitor mice daily for 14 days and record mortality.
-
Fungal Burden: Euthanize a separate cohort of mice on day 4 post-infection. Aseptically remove lungs, weigh them, and process as described for the kidneys in the candidiasis model.
-
Proposed Mechanism of Action
"this compound" is a triazole derivative that targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. This disrupts membrane integrity and function, ultimately leading to fungal cell death.
Application Notes and Protocols for Antifungal Agent 21 (K21)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Antifungal Agent 21 (K21), a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with potent fungicidal activity. The methodologies described herein are essential for determining the efficacy, spectrum of activity, and potential synergistic interactions of this novel antifungal agent. Adherence to standardized procedures is critical for generating reproducible and comparable data.
Introduction
This compound (K21) is a promising lytic biocide that demonstrates significant activity against a range of fungal pathogens, including strains resistant to conventional therapies like fluconazole.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to rapid cell lysis and death.[1] This is distinct from agents like fluconazole, which are fungistatic and act by inhibiting the ergosterol (B1671047) biosynthesis pathway.[1] These protocols will guide researchers in performing key cell-based assays to characterize the antifungal properties of K21.
Data Presentation
Quantitative data from susceptibility and synergy testing should be presented in a clear, tabular format for straightforward comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Isolates
| Fungal Isolate | Strain | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Modal MIC (µg/mL) |
| Candida albicans | SC5314 | This compound | 1 | 2 | 0.5 - 4 | 0.5 |
| Aspergillus fumigatus | Af293 | This compound | 0.5 | 1 | 0.25 - 2 | 1 |
| Cryptococcus neoformans | H99 | This compound | 0.125 | 0.25 | 0.06 - 0.5 | 0.25 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.[2]
Table 2: Synergy Testing of this compound with Fluconazole against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound | 2 | 0.5 | 0.25 | 0.5 | Synergy |
| Fluconazole | 8 | 2 | 0.25 |
Note: FICI is calculated as the sum of the FIC of each agent. Synergy is typically defined as an FICI of ≤ 0.5.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS[2]
-
Sterile 96-well, flat-bottom microtiter plates[2]
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[2]
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C)[2]
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates.[2]
-
For a final volume of 200 µL per well, add 100 µL of RPMI 1640 to wells 2 through 11.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard the final 100 µL from well 10.[2]
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).[3]
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto a fresh agar (B569324) plate and incubate at 35°C for 24-48 hours.[2]
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10), corresponding to approximately 1-5 x 10⁶ CFU/mL.[2]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on a suitable agar medium at 35°C for 5-7 days until sporulation is evident.[2]
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[2]
-
Adjust the conidial suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL.[2]
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[3]
-
Reading can be done visually or using a spectrophotometer at a wavelength of 530 nm.
-
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antifungal agent (e.g., fluconazole).[1][4]
Procedure:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate.
-
Prepare serial dilutions of the partner antifungal (e.g., fluconazole) along the columns of the same plate.[1]
-
Each well will now contain a unique combination of concentrations of the two agents.
-
Inoculate each well with a standardized C. albicans suspension as described in the MIC protocol.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).[1]
Time-Kill Assay
This assay assesses the rate of fungicidal activity of this compound.[1]
Procedure:
-
Prepare a starting inoculum of the fungal isolate.
-
Expose the inoculum to this compound at concentrations equal to its MIC, ½ MIC, and ¼ MIC.[1]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove samples.[1]
-
Serially dilute the samples and plate them to determine the colony-forming units (CFU/mL).
-
A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]
Cytotoxicity Assays (MTT and LDH)
These assays are crucial for evaluating the potential toxicity of this compound against mammalian cells.[5]
3.4.1. MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Incubate for a defined period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
3.4.2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[5]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle only) and maximum LDH release (lysis buffer).[5]
-
Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.[5]
-
Assay Reaction: Add the LDH reaction mixture to each well containing the supernatant.[5]
-
Incubation and Measurement: Incubate at room temperature, protected from light, and then measure the absorbance at 490 nm.[5]
-
Calculation: Calculate the percentage of cytotoxicity relative to the controls.[5]
Mechanism of Action and Signaling Pathways
References
Application Notes and Protocols for Antifungal Agent 21 in Plant Pathology
Disclaimer: "Antifungal Agent 21" is a general identifier for a compound (MedChemExpress Catalog No. HY-153624) described as a promising candidate for the development of new agrochemical antifungal agents.[1][2] However, as of late 2025, specific peer-reviewed research detailing its chemical structure, precise mechanism of action, and efficacy data against plant pathogens is not publicly available.
These application notes and protocols are therefore provided as a representative framework for the evaluation of a novel antifungal agent in plant pathology, designed for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established practices for fungicide testing and development.
Overview and Hypothetical Mechanism of Action
This compound is positioned as a next-generation fungicide for broad-spectrum control of plant pathogenic fungi. For the purpose of these notes, we will hypothesize a novel mechanism of action that differs from many existing fungicides.
Hypothetical Mechanism: this compound is a potent and specific inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway in fungi.[3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, the agent effectively halts fungal proliferation. This specific mode of action suggests a low probability of cross-resistance with existing fungicide classes.[5]
Data Presentation: In Vitro Antifungal Activity
The following table presents illustrative in vitro activity of this compound against a panel of economically important plant pathogenic fungi. Efficacy is reported as the half-maximal effective concentration (EC₅₀).
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) of this compound | EC₅₀ (µg/mL) of Standard Fungicide (e.g., Azoxystrobin) |
| Botrytis cinerea | Gray Mold | 0.85 | 1.20 |
| Rhizoctonia solani | Sheath Blight, Damping-off | 0.27 | 0.55 |
| Fusarium graminearum | Fusarium Head Blight | 1.15 | 2.50 |
| Sclerotinia sclerotiorum | White Mold | 0.42 | 0.98 |
| Phytophthora infestans | Late Blight | 1.50 | 3.10 |
| Puccinia triticina | Wheat Leaf Rust | 2.10 | 4.50 |
| Note: Data is hypothetical and for illustrative purposes only, designed to show potential efficacy. Actual values must be determined experimentally. |
Experimental Protocols
Detailed protocols for the preliminary evaluation of this compound are provided below.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This assay is a fundamental primary screening method to determine the direct antifungal activity of a compound.[6]
1. Materials:
-
Potato Dextrose Agar (PDA) medium[7]
-
Stock solution of this compound (e.g., 10 mg/mL in DMSO)
-
Sterile 90 mm Petri dishes
-
Actively growing cultures of test fungi on PDA
-
Sterile 5 mm cork borer
-
Incubator (e.g., 25°C)
-
Solvent (e.g., sterile DMSO) for control
2. Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Compound Dilution: Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest concentration used.
-
Pouring Plates: Gently swirl the amended PDA to ensure uniform distribution of the compound and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature for the specific fungus (typically 20-28°C).
-
Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter (in mm) of all treatments.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the treated plate
-
-
EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and determine the EC₅₀ value using probit or logistic regression analysis.
Protocol 2: In Vivo Detached Leaf Assay (Protective and Curative)
This assay evaluates the efficacy of the compound on a plant part, providing a more realistic assessment of its potential under biological conditions.[8][9]
1. Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, wheat, cucumber).
-
This compound formulated for spraying (e.g., dissolved in water with a surfactant).
-
Spore suspension of the target pathogen (e.g., Phytophthora infestans at 1 x 10⁵ spores/mL).
-
Moist chambers (e.g., Petri dishes with wet filter paper or plastic boxes with high humidity).
-
Growth chamber with controlled light and temperature.
-
Handheld sprayer.
2. Procedure - Protective Assay:
-
Plant Material: Detach healthy leaves and place them adaxial side up in moist chambers.
-
Treatment: Spray the leaves evenly with the this compound solution until runoff. Allow the leaves to air dry for 2-4 hours. Control leaves are sprayed with a blank formulation (water + surfactant).
-
Inoculation: Apply a defined volume (e.g., 20 µL) of the pathogen spore suspension as a droplet onto the center of each leaf.
-
Incubation: Place the moist chambers in a growth chamber under conditions favorable for disease development (e.g., 18-22°C, high humidity, with a defined photoperiod).
-
Disease Assessment: After 5-7 days, or when clear disease symptoms (lesions) are visible on control leaves, assess the disease severity. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
Analysis: Calculate the control efficacy using the formula: Control Efficacy (%) = [(dsc - dst) / dsc] x 100 Where:
-
dsc = average disease severity on control leaves
-
dst = average disease severity on treated leaves
-
3. Procedure - Curative Assay: The protocol is similar to the protective assay, but the order of treatment and inoculation is reversed.
-
Inoculation: Inoculate the detached leaves with the pathogen spore suspension first.
-
Incubation: Allow an initial incubation period for the pathogen to establish infection (e.g., 24 hours).
-
Treatment: After the infection period, spray the leaves with the this compound solution.
-
Further Incubation & Assessment: Continue incubation and assess disease severity as described for the protective assay.
Conclusion and Future Directions
While specific data on "this compound" for plant pathology applications remains limited, the protocols and frameworks presented here provide a robust starting point for its evaluation. Should this compound indeed prove effective, further studies would be required, including whole-plant greenhouse trials, field trials under various environmental conditions, and investigations into its phytotoxicity and environmental fate. The hypothetical mechanism of action, if proven correct, would make it a valuable tool for resistance management in integrated pest management (IPM) programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi | Journal of BioScience and Biotechnology [editorial.uni-plovdiv.bg]
Application Notes and Protocols for Antifungal Agent 21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory use of Antifungal Agent 21, a novel investigational compound with significant antifungal properties. This document includes detailed protocols for the preparation, handling, and in vitro evaluation of this compound, including methods for determining its minimum inhibitory concentration (MIC) and assessing its synergistic potential with other antifungal drugs.
Product Information
-
Product Name: this compound (also referred to as K21 in some literature)
-
Mechanism of Action: this compound is a membrane-rupturing antimicrobial compound.[1][2][3] Its cationic nature is attracted to the negatively charged fungal cell membrane, while its lipophilic components are thought to pierce the cell wall, leading to cell lysis.[1][2]
-
Appearance: Typically a solid at room temperature.[4]
-
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone.[1][2][5]
Handling and Storage
To ensure the stability and efficacy of this compound, proper handling and storage are crucial.
-
Stock Solutions: For maximum stability, prepare high-concentration stock solutions in a suitable solvent like DMSO.[5] Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[5]
-
Storage: Store stock solutions at -80°C and protect them from light.[5] When preparing working solutions, dilute the stock immediately before use in a pre-chilled, pH-optimized buffer or medium.[5]
-
Stability Considerations: The agent may be sensitive to light and temperature.[5] Minimize its time in culture medium at 37°C before and after experiments.[5] Use of amber tubes or foil wrapping can protect the compound from light.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (K21) against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (K21) Against Fluconazole-Susceptible Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) |
| C. albicans | 31.24 - 62.48 | 62.48 |
| C. dubliniensis | Not specified | 62.48 |
| C. glabrata | Not specified | 62.48 |
Data extracted from a study on HIV-associated oral Candida species.[1]
Table 2: Fractional Inhibitory Concentration Index (FICI) for Synergy Testing
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[6] |
| > 0.5 to ≤ 1.0 | Additive[6] |
| > 1.0 to < 4.0 | Indifference[6] |
| ≥ 4.0 | Antagonism[6] |
The FICI is a key parameter in determining the interaction between two antimicrobial agents.[6]
Experimental Protocols
This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C until use.[5]
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.[1]
Materials:
-
This compound stock solution
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, yielding a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.[6]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the expected potency of the agent.[7]
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[6]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[6] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Caption: Workflow for MIC determination.
This assay is used to evaluate the interaction between this compound and a partner antifungal drug.[6]
Materials:
-
This compound stock solution
-
Partner antifungal stock solution (e.g., Fluconazole)
-
All other materials listed in the Broth Microdilution Assay protocol
Procedure:
-
Drug Dilution Matrix:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium along the rows of a 96-well plate.[6]
-
Prepare serial twofold dilutions of the partner antifungal in RPMI 1640 medium along the columns of the same plate.[6] This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls.
-
-
Inoculation and Incubation:
-
Follow the same procedure for inoculum preparation, inoculation, and incubation as described in the Broth Microdilution Assay protocol.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FICI for each combination: FICI = FIC of Agent A + FIC of Agent B.[6]
-
The lowest FICI value is used to interpret the interaction based on the values in Table 2.
-
Caption: Checkerboard assay workflow.
Time-kill assays provide dynamic information about the antifungal interaction over time.[6]
Materials:
-
This compound
-
Partner antifungal
-
Fungal isolate
-
Culture tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Procedure:
-
Prepare Cultures: Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in RPMI 1640 medium.[6]
-
Setup Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner antifungal alone (at a relevant concentration, e.g., MIC)
-
Combination of this compound and the partner antifungal
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[6] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy: ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: <2-log₁₀ change in CFU/mL.
-
Antagonism: ≥2-log₁₀ increase in CFU/mL.
-
Caption: Time-kill assay workflow.
Mechanism of Action and Signaling Pathways
This compound disrupts the fungal cell membrane, a mechanism distinct from many common antifungal classes. The following diagram illustrates the primary targets of major antifungal drug classes, including the proposed mechanism for this compound.
Caption: Mechanisms of action of major antifungal classes.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 抗真菌剂 | CAS 1622299-33-5 | 美国InvivoChem [invivochem.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"Antifungal agent 21" solubility issues and solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility-related issues encountered by researchers, scientists, and drug development professionals during experiments with Antifungal Agent 21.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is known to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. For most in vitro assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is crucial to ensure the final concentration of DMSO in your experimental medium does not exceed a level that could affect your assay, typically below 1%.[1]
Q2: Why is this compound precipitating when I add it to my aqueous experimental medium?
A2: Precipitation of this compound in aqueous media is a common issue stemming from its low water solubility. Several factors can contribute to this:
-
"Crashing out": Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause the compound to exceed its solubility limit and precipitate.
-
High Final Concentration: The intended final concentration of this compound in your experiment may be higher than its maximum solubility in the specific medium.
-
Media Composition: Components in the culture medium, such as salts and proteins, can interact with the agent and reduce its solubility.
-
pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your medium might not be optimal for keeping this compound in solution.
-
Temperature Fluctuations: Changes in temperature, for instance, when moving media from refrigeration to an incubator, can decrease the solubility of a dissolved compound, leading to precipitation.
Q3: What is the general mechanism of action for novel triazole antifungal agents?
A3: While the specific mechanism for this compound is not publicly disclosed, many novel triazole antifungal agents function by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your experiments.
Step 1: Visual and Microscopic Inspection
-
Observe the Precipitate: Characterize the nature of the precipitate. Is it crystalline, amorphous, or oily? Does it form immediately upon addition to the medium or over time?
-
Microscopic Examination: Use a microscope to distinguish between compound precipitation and potential contamination (e.g., bacterial or fungal growth).
Step 2: Review Stock Solution Preparation and Handling
-
Ensure Complete Dissolution: Visually confirm that this compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or sonication may aid dissolution, provided the compound's stability is not compromised.
-
Optimize Stock Concentration: If precipitation is a persistent issue, try preparing a less concentrated stock solution.
-
Control the Dilution Process: Add the stock solution dropwise to the experimental medium while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. Pre-warming the medium to the experimental temperature (e.g., 37°C) can also be beneficial.
Step 3: Evaluate Experimental Conditions
-
Check Media Composition: If you are using a serum-free medium, the absence of proteins might reduce the solubility of the compound. Consider if any other additives in your medium could be interacting with this compound.
-
Maintain Stable Temperature: Ensure the medium containing this compound is kept at a constant and appropriate temperature throughout the experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide for the solubility of poorly soluble antifungal compounds in common solvents.
| Solvent | General Solubility | Recommended Max Concentration in Assay |
| Water | Very Low | - |
| PBS (pH 7.4) | Very Low | - |
| Ethanol | Sparingly Soluble | < 1% |
| Methanol | Soluble | < 1% |
| DMSO | Highly Soluble | < 1% |
| DMF | Highly Soluble | < 1% |
Experimental Protocols
Protocol 1: Determining an Appropriate Solvent for Stock Solution
Objective: To identify a suitable solvent and estimate the approximate solubility of this compound.
Materials:
-
This compound (powder)
-
A panel of solvents (e.g., DMSO, Ethanol, Methanol, Water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh a precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vortex each tube vigorously for 2-3 minutes.
-
Visually inspect each tube for any undissolved particles against a light and dark background.
-
If the compound has dissolved, the solvent is suitable at that concentration. If undissolved material remains, the compound is not soluble at that concentration in that solvent. Gentle warming or sonication can be attempted if the compound's stability permits.
Protocol 2: Preparing a Working Solution of this compound in Aqueous Medium
Objective: To prepare a working solution of this compound in an aqueous experimental medium while minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Sterile aqueous experimental medium (e.g., cell culture medium, buffer).
-
Sterile tubes.
-
Vortex mixer.
Methodology:
-
Pre-warm the aqueous medium to the intended experimental temperature (e.g., 37°C).
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous medium.
-
While gently vortexing or swirling the aqueous medium, add the calculated volume of the stock solution drop by drop.
-
Continue to mix the medium for a few seconds after the addition is complete to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before use.
Solutions for Enhancing Solubility
If solubility issues persist, consider the following formulation strategies. The choice of method will depend on the specific experimental requirements and the physicochemical properties of this compound.
Formulation Strategies Decision Workflow
Caption: Decision workflow for selecting a solubility enhancement strategy.
1. Co-solvency:
-
Principle: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound.
-
Common Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs).
-
Considerations: The concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells).
2. pH Adjustment:
-
Principle: If this compound has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of the medium can increase the proportion of the more soluble ionized form.
-
Methodology: Determine the pKa of this compound. For a basic drug, solubility will increase at a lower pH. For an acidic drug, solubility will increase at a higher pH.
-
Considerations: The adjusted pH must be within the tolerated range for the biological system being studied.
3. Use of Surfactants:
-
Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers.
-
Considerations: Surfactants can have biological effects of their own and may interfere with certain assays.
4. Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[6]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Considerations: The size of the cyclodextrin (B1172386) cavity must be appropriate for the size of the this compound molecule.
5. Nanotechnology Approaches:
-
Principle: Reducing the particle size of the drug to the nanometer range (nanosuspensions) significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.[6][7][8]
-
Methods: High-pressure homogenization, wet milling.
-
Considerations: This is a more advanced formulation technique that requires specialized equipment. The stability of the nanosuspension must be ensured.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of Antifungal Agent 21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Antifungal Agent 21, a novel triazole-based antifungal compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a three-step process starting from commercially available 1,3-difluorobenzene (B1663923). The general route involves:
-
Step 1: Friedel-Crafts Acylation to synthesize 2-chloro-1-(2,4-difluorophenyl)ethan-1-one.
-
Step 2: Epoxidation of the ketone to form 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methanesulfonate.
-
Step 3: Epoxide Ring-Opening with 1,2,4-triazole (B32235) to yield the final product, this compound.[1][2][3]
Q2: What are the critical parameters affecting the overall yield?
A2: The overall yield is highly dependent on the purity of starting materials, strict control of reaction conditions (temperature and moisture), and efficient purification at each step. In particular, the epoxide ring-opening reaction is sensitive to the base and solvent system used.
Q3: How can I purify the final product, this compound?
A3: this compound is typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization. A common solvent system for column chromatography is a gradient of ethyl acetate (B1210297) in hexane (B92381).[4] For recrystallization, a mixture of ethanol (B145695) and water can be effective.
Q4: What are the common methods for assessing the purity of this compound?
A4: The purity of the final compound should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Friedel-Crafts Acylation
Problem: Low yield of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (<50%)
| Potential Cause | Suggested Solution |
| Inactive Aluminum Chloride (AlCl₃) | Use freshly opened or properly stored anhydrous AlCl₃. Moisture can deactivate the catalyst. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature slightly. |
| Impure Starting Materials | Ensure the 1,3-difluorobenzene and chloroacetyl chloride are of high purity. Distill starting materials if necessary. |
Step 2: Epoxidation
Problem: Incomplete conversion of the ketone to the epoxide.
| Potential Cause | Suggested Solution |
| Inactive Trimethylsulfoxonium (B8643921) Iodide | Use a fresh batch of trimethylsulfoxonium iodide. |
| Insufficient Base | Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Use of a slight excess of base may be beneficial. |
| Low Reaction Temperature | While the reaction should be kept cool to minimize side products, a very low temperature might slow down the reaction rate. Ensure the reaction is maintained at the recommended temperature. |
Step 3: Epoxide Ring-Opening
Problem: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC. The reaction may require longer heating or a slight excess of 1,2,4-triazole to drive it to completion.[5][6][7] |
| Formation of Regioisomers | The nucleophilic attack of the triazole can potentially occur at two different positions on the epoxide ring. Ensure the reaction conditions, particularly the choice of base and solvent, are optimized for the desired regioisomer.[6][8] |
| Degradation of Product | Prolonged heating at high temperatures can lead to product degradation. Optimize the reaction time and temperature. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | If impurities have similar polarity to the product, adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane (B109758)/methanol) might improve separation.[4] |
| Oily Product | If the product does not solidify, try co-evaporation with a non-polar solvent like hexane to remove residual solvents. Seeding the oil with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Add 1,3-difluorobenzene (1.0 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker of ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain a colorless oil.
Step 2: Synthesis of 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methanesulfonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF), add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the mixture to 0 °C and add a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude epoxide is used in the next step without further purification.
Step 3: Synthesis of this compound
-
To a solution of the crude epoxide (1.0 eq) in anhydrous acetonitrile, add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate to dryness.
-
Recrystallize the solid from an ethanol/water mixture to obtain this compound as a white crystalline solid.
Data Presentation
Table 1: Troubleshooting Yield and Purity in the Synthesis of this compound
| Step | Parameter Varied | Observed Yield (%) | Purity (by HPLC, %) |
| 1 | Use of old AlCl₃ | 35 | 85 |
| 1 | Use of fresh AlCl₃ | 85 | 98 |
| 3 | Reaction time: 4 hours | 40 | 90 |
| 3 | Reaction time: 12 hours | 75 | 97 |
| 3 | Purification: Distillation only | - | 92 |
| 3 | Purification: Column + Recrystallization | - | >99 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Step 3.
References
- 1. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol [scirp.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
"Antifungal agent 21" stability testing and degradation products
Technical Support Center: Antifungal Agent 21 (AA-21)
Welcome to the technical support center for this compound (AA-21). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability testing and degradation products of AA-21, a novel triazole antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What are the typical stability characteristics of this compound?
A1: this compound, a triazole derivative, is relatively stable under neutral and acidic conditions. However, it shows significant susceptibility to degradation under alkaline, oxidative, and photolytic stress.[1][2] The triazole moiety itself is generally stable to metabolic degradation, but the overall molecular structure of AA-21 is vulnerable to specific environmental stressors.[3]
Q2: Under which conditions is AA-21 most likely to degrade during experiments?
A2: AA-21 is most susceptible to degradation under alkaline (basic) hydrolysis conditions.[1][2][4] Significant degradation is also observed under oxidative stress (e.g., exposure to hydrogen peroxide) and upon exposure to UV light.[2][4][5] It is comparatively more stable under acidic, thermal (dry heat), and humid conditions.[2]
Q3: What are the known major degradation products of AA-21?
A3: Forced degradation studies on analogous triazole compounds, such as voriconazole, have identified several key degradation products.[5] For AA-21, the primary degradation pathways are believed to involve hydrolysis and oxidation, leading to the formation of impurities such as deschloro and hydroxymethyl derivatives. Another common degradation product in related triazoles is the cleavage of the side chain to form 1,2,4-triazole.[6][7]
Q4: Is a stability-indicating analytical method available for AA-21?
A4: Yes, a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. This method can effectively separate the intact AA-21 from its degradation products, ensuring accurate quantification during stability studies.[5][8] The method typically uses a C18 column with a gradient elution of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol.[2]
Q5: How should I prepare AA-21 samples for a forced degradation study?
A5: Samples for forced degradation studies should be prepared by subjecting a known concentration of AA-21 in solution to various stress conditions as per ICH guidelines.[1][2] This includes exposure to acid, base, peroxide, heat, and light. It is crucial to have a control sample stored under normal conditions for comparison. After exposure, and before analysis, samples subjected to acid or base hydrolysis must be neutralized.[1]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram of my control sample.
-
Possible Cause 1: Contamination. The solvent, glassware, or the HPLC system might be contaminated.
-
Solution: Prepare fresh solvents and thoroughly clean all glassware. Run a blank (solvent only) injection to check the HPLC system for carryover or contamination.
-
-
Possible Cause 2: Initial Degradation. The stock solution of AA-21 may have degraded slightly upon preparation or during storage.
-
Solution: Prepare a fresh stock solution of AA-21. Ensure the solvent used is appropriate and that the solution is protected from light and stored at the recommended temperature.
-
Issue 2: Mass balance in my forced degradation study is below 95%.
-
Possible Cause 1: Non-UV active degradants. Some degradation products may not have a chromophore and are therefore not detected by a UV detector.
-
Solution: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify any non-UV active products.
-
-
Possible Cause 2: Co-elution of peaks. The primary AA-21 peak may be co-eluting with one or more degradation products, leading to inaccurate quantification.
-
Solution: Adjust the HPLC method parameters, such as the gradient profile, flow rate, or mobile phase composition, to improve the resolution between peaks.[2]
-
-
Possible Cause 3: Adsorption of degradants. Highly polar or non-polar degradation products may be irreversibly adsorbed to the column or vials.
-
Solution: Test different types of HPLC columns (e.g., different stationary phases) and sample vials.
-
Issue 3: I am seeing a very high percentage of degradation (>80%) under alkaline conditions.
-
Possible Cause 1: Stress conditions are too harsh. The concentration of the base or the duration of exposure may be excessive, leading to complete degradation.
-
Solution: Reduce the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH) or shorten the exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to demonstrate the method's specificity.[8]
-
-
Possible Cause 2: Reaction kinetics. The degradation in alkaline conditions is known to be rapid for similar triazole compounds.[8]
-
Solution: Take multiple time points during the stress study to better understand the degradation kinetics and to select an appropriate time for the final analysis.
-
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the typical results from forced degradation studies performed on this compound, based on data from analogous triazole compounds like voriconazole.
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Typical) | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C | 1-2% | Impurity A, Impurity D | [2][5] |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes at 60°C | 7-57% | Impurity A, Impurity D | [2][5][8] |
| Oxidative | 1-3% H₂O₂ | 30 minutes at RT | 1-2% | Impurity D, Unknowns | [2][5] |
| Thermal | Dry Heat | 24 hours at 60°C | Stable to minor | - | [2] |
| Photolytic | UV & Visible Light | 1.2 million lux hours | Stable to minor | - | [2][9] |
Note: The percentage of degradation can vary based on the precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of AA-21
This protocol outlines the procedure for subjecting AA-21 to forced degradation under various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 2 mL of 1% H₂O₂.[2]
-
Keep the solution at room temperature for 30 minutes.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 60°C for 24 hours.[2]
-
After exposure, allow it to cool and prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to a combination of UV and visible light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be protected from light.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Antifungal Agent 21
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antifungal Agent 21. Our aim is to help you identify and overcome potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel experimental agent that targets and inhibits Glucan Synthase Regulator 1 (GSR1), a key enzyme in the fungal cell wall biosynthesis pathway. Inhibition of GSR1 disrupts the integrity of the fungal cell wall, leading to cell lysis and death.
Q2: We are observing a significant decrease in the efficacy of this compound in our long-term cultures. What could be the cause?
A decrease in efficacy, often indicated by an increase in the Minimum Inhibitory Concentration (MIC), suggests the development of resistance.[1] Potential mechanisms include mutations in the GSR1 gene, increased expression of efflux pumps that remove the agent from the cell, or alterations in the cell wall composition.
Q3: How can we confirm if our fungal strain has developed resistance to this compound?
The first step is to perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance. A significant and reproducible increase in the MIC value compared to the parental strain is a strong indicator of resistance. Further molecular analyses, such as sequencing the GSR1 gene and quantifying the expression of known efflux pump genes, can help identify the specific resistance mechanism.
Q4: Are there any known synergistic or antagonistic interactions between this compound and other common antifungal agents?
The interaction profile of this compound with other antifungals is still under investigation. We recommend performing checkerboard assays to determine the nature of the interaction (synergistic, indifferent, or antagonistic) with other agents you plan to use in combination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Increased Minimum Inhibitory Concentration (MIC) Observed
Possible Causes:
-
Target site mutation: A mutation in the GSR1 gene may prevent this compound from binding effectively.
-
Increased efflux pump activity: The fungal cells may be actively pumping the agent out, reducing its intracellular concentration.[1][2]
-
Experimental error: Incorrect drug concentration, inoculum size, or incubation time can lead to inaccurate MIC values.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC assay using a freshly prepared stock solution of this compound and a standardized inoculum.
-
Sequence the GSR1 gene: Compare the GSR1 gene sequence of your resistant strain to the parental, susceptible strain to identify any mutations.
-
Analyze efflux pump expression: Use RT-qPCR to measure the expression levels of known multidrug resistance (MDR) or ATP-binding cassette (ABC) transporter genes.[1]
Issue 2: Inconsistent Results Between Replicate Experiments
Possible Causes:
-
Inoculum variability: Inconsistent cell density in the inoculum can significantly affect experimental outcomes.
-
Drug stability: this compound may be unstable under certain storage or experimental conditions.
-
Biofilm formation: Fungal biofilms can exhibit increased resistance to antifungal agents.[3]
Troubleshooting Steps:
-
Standardize inoculum preparation: Use a spectrophotometer or hemocytometer to ensure a consistent cell density for each experiment.
-
Verify drug stability: Consult the technical data sheet for proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
-
Assess for biofilm formation: Use crystal violet staining or microscopy to check for biofilm growth in your experimental setup.
Data Presentation
Table 1: Example MIC Shift in Candida albicans After Prolonged Exposure to this compound
| Strain | Passage Number | This compound MIC (µg/mL) |
| Parental | 0 | 0.125 |
| Resistant 1 | 20 | 8 |
| Resistant 2 | 20 | 16 |
Table 2: Relative Expression of Efflux Pump Genes in Resistant C. albicans Strains
| Gene | Parental Strain (Fold Change) | Resistant Strain 1 (Fold Change) | Resistant Strain 2 (Fold Change) |
| MDR1 | 1.0 | 8.5 | 2.1 |
| CDR1 | 1.0 | 2.3 | 12.7 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare a 2X stock solution of this compound in RPMI-1640 medium.
-
Perform serial twofold dilutions of the drug in a 96-well microtiter plate.
-
Prepare a fungal inoculum of 1-5 x 10^5 CFU/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
Protocol 2: RNA Extraction and RT-qPCR for Efflux Pump Gene Expression
-
Grow fungal cultures to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the cells and extract total RNA using a suitable commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for your target efflux pump genes and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for suspected resistance.
Caption: Workflow for characterizing resistance mechanisms.
References
Technical Support Center: Optimizing "Antifungal Agent 21" Dosage for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of "Antifungal Agent 21."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule that primarily acts by disrupting the integrity of the fungal cell membrane.[1][2] This leads to the leakage of cellular contents and ultimately, cell death.[1] Its mechanism is distinct from major antifungal classes like azoles and echinocandins, which target ergosterol (B1671047) synthesis and cell wall synthesis, respectively.[3][4]
Q2: What is a recommended starting concentration range for in vitro susceptibility testing with this compound?
A2: Based on initial studies, a recommended starting range for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species is 0.1 to 2.0 µg/mL.[1][2] However, the optimal range may vary depending on the specific fungal species and strain being tested. It is advisable to perform a broad dilution series in initial experiments to capture the full dose-response curve.
Q3: Is this compound effective against antifungal-resistant strains?
A3: Yes, studies have shown that this compound is active against Candida isolates that are resistant to other antifungal agents, such as fluconazole (B54011) and amphotericin B.[1][2] Its unique mechanism of action makes it a promising candidate for treating infections caused by drug-resistant fungi.
Q4: Can this compound be used in combination with other antifungal drugs?
A4: The potential for synergistic interactions between this compound and other antifungals is an active area of investigation. Combination therapy can potentially lower the required doses of individual agents, reduce toxicity, and minimize the development of resistance.[5] Standard methods for assessing synergy, such as the checkerboard microdilution assay, can be employed to evaluate the in vitro efficacy of such combinations.[5][6]
Troubleshooting Guide
Problem 1: High Minimum Inhibitory Concentration (MIC) values are observed.
-
Possible Cause: Inoculum size is too high.
-
Troubleshooting Step: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI or EUCAST guidelines).[7] The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
-
Possible Cause: The specific fungal isolate has reduced susceptibility.
-
Troubleshooting Step: Verify the identity of the fungal strain. If the high MIC is reproducible, this may represent the intrinsic susceptibility of that particular isolate. Test against a quality control strain with a known MIC range for this compound to ensure the assay is performing correctly.
-
-
Possible Cause: Issues with the drug stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that could inhibit fungal growth (typically ≤1%).[7]
-
Problem 2: Difficulty in determining the MIC endpoint.
-
Possible Cause: Trailing growth or paradoxical growth. Some antifungal agents can exhibit partial inhibition over a wide range of concentrations, making it difficult to determine the precise MIC.[8][9]
-
Troubleshooting Step: The MIC for this compound should be read as the lowest concentration that causes a significant inhibition of visible growth compared to the drug-free control well. For some fungi and drug combinations, a 50% reduction in growth (MIC-2) is used as the endpoint.[10] It is important to be consistent in how the endpoint is read across all experiments.
-
Data Presentation
Table 1: In Vitro Activity of this compound (SM21) against various Candida species.
| Fungal Species | Strain | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.2 - 1.6 |
| Candida albicans | Clinical Isolates (n=148) | 0.2 - 1.6 |
| Candida glabrata | - | 0.5 - 1.0 |
| Candida krusei | - | 0.5 - 1.0 |
| Drug-Resistant Candida | Various species | 0.5 - 1.0 |
Data summarized from Wong et al., 2014.[1][2]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Preparation of this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing. The final concentration of DMSO should not exceed 1%.[7]
-
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[7]
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.[7]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
-
Assay Procedure:
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[10]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungus.[7] This can be determined visually or by using a spectrophotometer to measure optical density.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for high MIC values.
References
- 1. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Problems in the laboratory assessment of antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
troubleshooting "Antifungal agent 21" crystallization problems
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges encountered with Antifungal Agent 21.
Frequently Asked Questions (FAQs)
Q1: I am not observing any crystal formation with this compound. What are the likely causes and how can I resolve this?
Failure to obtain crystals typically indicates that the solution is not reaching a state of supersaturation, or that the nucleation process is inhibited.[1]
-
Potential Causes:
-
Suboptimal Solvent System: The solubility of this compound in the chosen solvent may be too high.
-
Insufficient Supersaturation: The concentration of the agent may be too low to initiate crystal formation.[1]
-
Presence of Impurities: Impurities can interfere with the formation of the crystal lattice, hindering both nucleation and growth.[1][2]
-
Inappropriate Temperature: The temperature may not be optimal for inducing supersaturation.
-
Vibrations or Disturbances: Physical disruptions can prevent the formation of stable crystal nuclei.[1]
-
-
Troubleshooting Steps:
-
Conduct a Solvent Screen: Systematically test a range of solvents to find one where this compound has moderate solubility—ideally, more soluble at higher temperatures and less so at lower temperatures.[1][3]
-
Increase Concentration: Methodically increase the concentration of this compound to promote supersaturation.
-
Induce Nucleation:
-
Optimize Temperature: If using cooling crystallization, ensure the solution is cooled slowly to allow for crystal formation. For many compounds, solubility increases with temperature, so cooling is a critical step.[1][3]
-
Q2: this compound is "oiling out" instead of crystallizing. What does this mean and what should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.[3]
-
Potential Causes:
-
High Supersaturation: The solution is overly concentrated, causing the compound to crash out of solution.[1]
-
Rapid Environmental Changes: A sudden temperature drop or quick addition of an anti-solvent can lead to oiling out.[1]
-
Inappropriate Solvent Choice: The selected solvent may not be suitable for crystallization.[1]
-
-
Troubleshooting Steps:
-
Reduce Supersaturation: Decrease the initial concentration of this compound.[1]
-
Slow Down the Process: If using cooling crystallization, decrease the cooling rate. If using an anti-solvent, add it more slowly with vigorous stirring.[1]
-
Adjust Temperature: In some instances, slightly increasing the temperature to redissolve the oil, followed by slow cooling, can promote crystal formation.[1]
-
Change the Solvent System: Experiment with a different solvent or a solvent mixture.
-
Q3: I am getting crystals of this compound, but they are very small, needle-like, or of poor quality. How can I improve the crystal quality?
The formation of small or poorly formed crystals often suggests that the nucleation rate is too high, while the growth rate is too low.[1]
-
Potential Causes:
-
Troubleshooting Steps:
-
Optimize Supersaturation: Aim for a lower level of supersaturation by using a more dilute solution or by slowing down the crystallization process (e.g., slower cooling or evaporation).[1]
-
Control the Temperature: Slower cooling rates generally favor the growth of larger, higher-quality crystals.[1]
-
Utilize Seeding: Introduce a single, high-quality seed crystal into a slightly supersaturated solution to encourage the growth of a larger crystal.[1]
-
Solvent Selection: The choice of solvent can significantly influence the crystal habit. Experimenting with different solvents may promote the growth of better-shaped crystals.[1]
-
Minimize Impurities: Ensure that the starting material is of the highest possible purity.[1]
-
Q4: How do I address polymorphism with this compound?
Polymorphism is the ability of a compound to exist in multiple crystal structures, which can have different physicochemical properties like solubility and stability.[2][5] Identifying and controlling polymorphism is critical for consistent drug performance.[2]
-
Troubleshooting Steps:
-
Perform a Polymorph Screen: Crystallize this compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) to identify different polymorphic forms.[6]
-
Characterize the Forms: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize each crystal form.[6][7]
-
Determine the Most Stable Form: Conduct slurry experiments at different temperatures to determine the most thermodynamically stable polymorph.
-
Develop a Controlled Crystallization Process: Once the desired polymorph is identified, develop a robust crystallization protocol that consistently produces that form.
-
Troubleshooting Workflows and Diagrams
General Troubleshooting Workflow for Crystallization
References
- 1. benchchem.com [benchchem.com]
- 2. syrris.com [syrris.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Antifungal Agent 21
Welcome to the technical support center for the purification of Antifungal Agent 21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of various classes of antifungal agents.
General Troubleshooting
Purification of antifungal agents can be a complex process with unique challenges depending on the chemical nature of the compound. "this compound" is used here as a placeholder for your specific molecule. The following guides are categorized by the major classes of antifungal compounds and address common issues encountered during their purification.
Category 1: Polyene Antifungal Agents
Polyenes are macrocyclic lactones with multiple conjugated double bonds. Their purification is often complicated by poor solubility, chemical instability, and the presence of closely related isoforms.[1][2]
Troubleshooting Guide: Polyene Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | Incomplete extraction from fermentation broth. Degradation of the polyene due to pH, light, or heat. | Optimize extraction solvent (e.g., methanol (B129727), DMF).[2] Perform extraction at a lower temperature and protect from light. Adjust pH of the extraction buffer to improve stability. |
| Co-precipitation of Impurities | Physicochemically similar isoforms precipitating with the target compound.[2] | Employ serial pH adjustments during precipitation to selectively precipitate impurities.[2] Use a multi-step solvent precipitation with varying solvent polarities. |
| Degradation During Chromatography | Instability on the stationary phase. Exposure to harsh mobile phases. | Use a biocompatible stationary phase. Optimize the mobile phase pH to maintain stability.[3] Minimize the duration of the chromatographic run. |
| Difficulty in Obtaining Crystalline Product | Presence of multiple polymorphic forms.[1] Residual solvent interfering with crystallization. | Screen a variety of solvent/anti-solvent systems.[4] Employ slow evaporation or vapor diffusion techniques. Ensure the purified compound is free of residual solvents before crystallization. |
FAQs: Polyene Purification
Q1: What is the best initial approach to extract a polyene from a fermentation culture?
A1: The most common method involves extraction of the mycelial cake with a polar organic solvent like methanol or dimethylformamide (DMF). The choice of solvent will depend on the specific solubility profile of your polyene.[2]
Q2: My polyene sample appears to be degrading upon storage. How can I improve its stability?
A2: Polyenes are sensitive to light, heat, and extreme pH.[3] For long-term storage, it is recommended to store the purified compound as a dry powder at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am observing multiple peaks on my HPLC analysis of the purified polyene. What could be the reason?
A3: It is common for crude polyene isolates to contain several distinct but physicochemically similar isoforms.[2] These may co-purify with your target compound. It may be necessary to use high-resolution chromatography or a multi-step purification strategy to separate these isoforms.
Experimental Protocol: General Purification of a Polyene Antifungal
-
Extraction: The fermentation broth is centrifuged to separate the mycelium. The mycelial cake is then extracted with methanol at room temperature with constant agitation.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Precipitation: The crude residue is dissolved in a minimal amount of a suitable solvent (e.g., DMF) and the pH is adjusted to precipitate impurities. After centrifugation, the pH of the supernatant is adjusted to precipitate the target polyene.[2]
-
Washing: The precipitate is washed with a series of solvents of decreasing polarity to remove remaining impurities.
-
Chromatography (Optional): For higher purity, the material can be subjected to preparative HPLC using a C18 column and a suitable mobile phase, often a buffered aqueous-organic mixture.
-
Crystallization: The purified polyene is crystallized from a suitable solvent system to obtain the final product.
Category 2: Azole Antifungal Agents
Azoles are synthetic compounds containing a five-membered heterocyclic ring with two or three nitrogen atoms. Purification challenges often relate to achieving high purity and isolating the desired crystalline form.[5]
Troubleshooting Guide: Azole Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystallization | Difficulty in forming a stable crystal lattice. Presence of impurities inhibiting crystal growth. | Screen a wide range of solvents for recrystallization.[6] Consider cocrystallization with a suitable co-former to enhance stability and crystallinity.[5][7] |
| Formation of Undesired Polymorphs | Crystallization conditions favoring a metastable form. | Carefully control the crystallization temperature and solvent evaporation rate.[8] Seed the solution with crystals of the desired polymorph. |
| Incomplete Removal of Starting Materials | Similar solubility of starting materials and the final product. | Optimize the reaction work-up to remove unreacted starting materials. Employ flash chromatography with a carefully selected solvent system. |
| Low Purity After Chromatography | Co-elution of structurally similar impurities. | Optimize the HPLC mobile phase and gradient to improve resolution.[9] Consider using a different stationary phase with alternative selectivity. |
FAQs: Azole Purification
Q1: What is cocrystallization and how can it help in purifying azole antifungals?
A1: Cocrystallization is a technique where the target molecule is crystallized with a second compound (a co-former) to form a new crystalline solid with improved physicochemical properties, such as stability and solubility.[5] This can be an effective method for purifying azoles that are difficult to crystallize on their own.
Q2: How can I ensure I have isolated the correct polymorph of my azole compound?
A2: The isolated crystalline material should be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form.[6][8]
Q3: I am having trouble removing a persistent impurity. What should I do?
A3: If standard chromatographic and crystallization methods fail, consider derivatizing the impurity to alter its chemical properties, making it easier to separate. Alternatively, explore preparative supercritical fluid chromatography (SFC) for challenging separations.
Experimental Protocol: Purification of an Azole Antifungal by Recrystallization
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent that dissolves the crude azole at elevated temperatures but has low solubility at room temperature or below.[6]
-
Dissolution: The crude product is dissolved in a minimal amount of the chosen solvent at its boiling point.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.
Category 3: Echinocandin Antifungal Agents
Echinocandins are cyclic lipopeptides, typically produced by fermentation. Their purification from complex fermentation broths requires multiple steps to remove a wide range of impurities.[10]
Troubleshooting Guide: Echinocandin Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery from Fermentation Broth | Adsorption of the echinocandin to biomass. Inefficient extraction from the aqueous phase. | Optimize the pH of the broth before extraction. Use a solid carrier during extraction to improve recovery.[10] |
| Poor Resolution in Preparative HPLC | Co-eluting impurities with similar hydrophobicity. | Optimize the mobile phase composition, including the organic modifier and ion-pairing agent.[11] A shallower gradient may improve separation. |
| Precipitation in the HPLC System | Poor solubility of the echinocandin in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Reduce the sample concentration. |
| Difficulty in Final Product Precipitation | The compound remains soluble in the presence of an anti-solvent. | Screen a variety of anti-solvents.[10] Adjust the temperature during precipitation. |
FAQs: Echinocandin Purification
Q1: What is a typical first step in purifying an echinocandin from a fermentation broth?
A1: A common initial step is to extract the fermentation broth with a water-immiscible organic solvent. The crude extract is then often subjected to a precipitation step or initial chromatographic clean-up.[10]
Q2: My echinocandin is not binding well to the C18 column. What could be the issue?
A2: Echinocandins are large molecules, and their interaction with the stationary phase can be complex.[12] Ensure the mobile phase pH is appropriate for the charge state of your molecule. You might also consider a stationary phase with a different chemistry, such as a phenyl-hexyl column.
Q3: How can I remove residual solvents from my final echinocandin product?
A3: Lyophilization (freeze-drying) is an effective method for removing residual aqueous and organic solvents from the purified echinocandin, yielding a stable, dry powder.
Experimental Protocol: General Purification of an Echinocandin
-
Broth Extraction: The fermentation broth is extracted with a suitable organic solvent. The organic phase is separated and concentrated.
-
Precipitation with Anti-solvent: The concentrated extract is treated with an anti-solvent to precipitate the crude echinocandin.[10]
-
Silica (B1680970) Gel Chromatography: The crude product is further purified by normal-phase chromatography on silica gel.[11]
-
Preparative RP-HPLC: The semi-purified material is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.
-
Desalting and Lyophilization: The fractions containing the pure product are pooled, desalted if necessary, and lyophilized to obtain the final product.
Category 4: Antifungal Peptides and Natural Products
This category covers a broad range of compounds, from small peptides to complex secondary metabolites. Purification strategies are highly dependent on the specific molecule's properties.
Troubleshooting Guide: Antifungal Peptide and Natural Product Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Peptide | Proteolytic degradation during extraction and purification.[13] Adsorption to surfaces. | Add protease inhibitors during extraction. Use silanized glassware or low-protein-binding tubes. Optimize purification steps to be as rapid as possible. |
| Poor Peak Shape in RP-HPLC | Secondary interactions with the stationary phase. Peptide aggregation. | Add an ion-pairing agent (e.g., TFA) to the mobile phase.[14] Optimize the mobile phase pH. Include a denaturant (e.g., guanidine (B92328) HCl) in the sample solvent. |
| Co-elution of Structurally Similar Natural Products | Insufficient selectivity of the chromatographic system. | Employ orthogonal purification techniques (e.g., ion-exchange followed by reversed-phase).[14] Use high-resolution columns and optimize the gradient. |
| Difficulty Removing a Specific Contaminant | The contaminant has very similar properties to the target compound. | Consider affinity chromatography if a suitable ligand is available. Explore preparative thin-layer chromatography (TLC) for small-scale purification. |
FAQs: Antifungal Peptide and Natural Product Purification
Q1: What is the best way to start the purification of an unknown antifungal compound from a natural source?
A1: A good starting point is a bioassay-guided fractionation approach. The crude extract is separated into fractions using techniques like column chromatography, and each fraction is tested for antifungal activity to identify the active components.[15]
Q2: I am purifying a small antifungal peptide and see "ghost peaks" in my HPLC chromatogram. What are they?
A2: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase or the HPLC system, or from carryover from a previous injection.[14] Using high-purity solvents and thoroughly cleaning the system can help eliminate them.
Q3: How can I prevent my antifungal peptide from degrading during purification?
A3: Work at low temperatures (e.g., 4°C) whenever possible, maintain an optimal pH, and consider adding protease inhibitors to your buffers if proteolytic degradation is a concern.[13]
Experimental Protocol: Purification of an Antifungal Peptide
-
Crude Extract Preparation: The source material (e.g., plant tissue, bacterial culture) is homogenized in an appropriate buffer, often containing protease inhibitors.[16] The homogenate is centrifuged to obtain a crude extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for proteins and peptides.
-
Ion-Exchange Chromatography: The redissolved precipitate is loaded onto an ion-exchange column (e.g., SP-Sepharose for a cationic peptide) and eluted with a salt gradient.[16]
-
Reversed-Phase HPLC: Active fractions from the ion-exchange step are pooled and further purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like TFA.[17]
-
Lyophilization: The purified peptide fractions are lyophilized to obtain a stable powder.
Visualizing Purification Workflows
General Purification Workflow for Natural Products
Caption: A generalized workflow for the purification of natural products.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
References
- 1. Methods for the recovery and purification of polyene antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. US8101712B2 - Purification processes for echinocandin-type compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. can-r.com [can-r.com]
- 13. Strategies and opportunities for engineering antifungal peptides for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification of an Antifungal Peptide from Seeds of Brassica oleracea var. gongylodes and Investigation of Its Antifungal Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Purification of a Novel Deca-Antifungal Peptide from Potato (Solanum tuberosum L. cv. Jopung) Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Antifungal Agent 21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Antifungal Agent 21 (AA21).
Disclaimer: "this compound" is a designation for a novel investigational compound. The data presented here are hypothetical and for illustrative purposes to guide researchers in their experimental design and troubleshooting.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase (ERG11), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] While highly selective for the fungal enzyme, high concentrations or specific cellular contexts may lead to interactions with mammalian orthologs or other unintended proteins.
Q2: Why is investigating off-target effects for AA21 important?
Investigating off-target effects is a critical step in preclinical drug development for several reasons:
-
Predicting Potential Toxicities: Off-target interactions are a major cause of adverse drug reactions and toxicity.[3] Early identification of these interactions in cellular models can help predict potential liabilities in vivo.
-
Ensuring Target Specificity: Confirming that the observed antifungal activity is due to the intended on-target effect and not a consequence of off-target interactions is crucial.
-
Understanding Secondary Pharmacology: Unintended interactions can sometimes lead to beneficial polypharmacology, but these must be understood and characterized.
-
Regulatory Requirements: Regulatory agencies require a thorough assessment of a drug candidate's selectivity and potential for off-target effects.
Q3: What are the initial steps to assess the potential off-target effects of AA21 in mammalian cells?
A recommended initial step is to perform a cytotoxicity assay across a panel of human cell lines from different tissues. This will establish the concentration at which AA21 may induce general cellular toxicity, providing a therapeutic window relative to its antifungal efficacy. A broad kinase screen is also a standard early step to identify potential off-target kinase inhibition.[4][5]
TROUBLESHOOTING GUIDES
Guide 1: Mammalian Cell Cytotoxicity Assays
This guide provides troubleshooting for common issues encountered during the assessment of AA21-induced cytotoxicity in mammalian cell lines using a standard MTS assay.
Experimental Protocol: MTS Assay for Cytotoxicity
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x AA21 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the AA21 concentration to determine the CC50 (50% cytotoxic concentration).
Hypothetical Data Summary
| Cell Line | Tissue of Origin | AA21 CC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 78.5 |
| HeLa | Human Cervical Cancer | 92.1 |
| A549 | Human Lung Carcinoma | > 100 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition.[6][7] |
| Low signal or no change in viability at high concentrations | AA21 is not cytotoxic in the tested cell line, incorrect compound concentration, insufficient incubation time. | Verify the concentration of the AA21 stock solution. Extend the incubation period (e.g., to 48 or 72 hours). Consider using a more sensitive cell line. |
| High background in vehicle control wells | Solvent (e.g., DMSO) toxicity, contamination. | Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Check for mycoplasma contamination in cell cultures.[7] |
| Unexpected increase in cell viability at some concentrations | Compound precipitation, interference with the assay chemistry. | Inspect wells for precipitate under a microscope. Test AA21 in a cell-free version of the assay to check for direct interaction with the MTS reagent. |
Experimental Workflow Diagram
Caption: Workflow for Mammalian Cell Cytotoxicity Assay.
Guide 2: Kinase Profiling
This guide addresses potential issues when screening AA21 against a panel of human kinases to identify unintended inhibitory activity.
Experimental Protocol: Kinase Activity Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, ATP, and varying concentrations of this compound. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the reaction at 30°C for 1 hour to allow for phosphorylation.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" control and plot the percentage of kinase inhibition against the log of the AA21 concentration to determine the IC50.
Hypothetical Data Summary
| Kinase Target | Family | AA21 IC50 (µM) |
| EGFR | Tyrosine Kinase | > 100 |
| SRC | Tyrosine Kinase | 25.3 |
| AKT1 | Serine/Threonine Kinase | > 100 |
| CDK2 | Serine/Threonine Kinase | 89.7 |
| MAPK1 | Serine/Threonine Kinase | 45.1 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| False positive hits (inhibition observed) | Compound interference with the assay signal (e.g., luciferase inhibition). | Perform a counter-screen without the kinase to see if AA21 directly inhibits the detection reagents.[8] |
| High background luminescence | Reagent contamination, high non-enzymatic ATP degradation. | Use fresh, high-purity ATP and reagents. Ensure proper "no enzyme" controls are included to subtract background.[8] |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration, short reaction time. | Optimize the ATP and substrate concentrations to be near the Km for the specific kinase. Increase the kinase reaction incubation time.[8] |
| Inconsistent IC50 values | Compound instability or aggregation, pipetting errors. | Check the solubility of AA21 in the assay buffer. Use freshly prepared dilutions. Ensure accurate pipetting, especially for serial dilutions. |
Logical Troubleshooting Flow for Unexpected Kinase Inhibition
Caption: Troubleshooting workflow for unexpected kinase inhibition.
Guide 3: Signaling Pathway Analysis
Based on the hypothetical kinase profiling results showing inhibition of SRC and MAPK1, this guide provides a protocol and troubleshooting for investigating the impact of AA21 on the MAPK/ERK signaling pathway in mammalian cells.
Experimental Protocol: Western Blotting for Phospho-ERK
-
Cell Treatment: Culture mammalian cells (e.g., A549) to 70-80% confluency. Treat cells with a growth factor (e.g., EGF) to stimulate the MAPK/ERK pathway, in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak p-ERK signal in the positive control | Ineffective growth factor stimulation, inactive phosphatase inhibitors, low antibody concentration. | Confirm the activity of the growth factor. Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Optimize the primary antibody dilution. |
| High background on the blot | Insufficient blocking, high secondary antibody concentration, insufficient washing. | Increase the blocking time or try a different blocking agent. Optimize the secondary antibody concentration. Increase the number and duration of TBST washes. |
| Inconsistent loading (uneven total ERK bands) | Inaccurate protein quantification, pipetting errors during loading. | Re-quantify protein concentrations using the BCA assay. Be meticulous when loading samples onto the gel. Use a loading control like GAPDH or β-actin. |
| Multiple non-specific bands | Primary antibody is not specific, cross-reactivity. | Use a different, more specific primary antibody. Optimize antibody dilution and incubation conditions (e.g., temperature, time). |
Affected Signaling Pathway Diagram
References
- 1. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 7. youtube.com [youtube.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
refining the experimental conditions for "Antifungal agent 21"
Technical Support Center: Antifungal Agent 21
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] By blocking this enzyme, the agent disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in fungistatic or fungicidal activity, depending on the fungal species and concentration.[1][2][3]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a range of pathogenic yeasts and molds. It is particularly effective against most Candida species, including fluconazole-resistant strains, and shows potent activity against Aspergillus species.
Q3: How should this compound be stored and reconstituted?
A3: The lyophilized powder should be stored at -20°C. For experimental use, reconstitute the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). This stock solution should be stored at -20°C and is stable for up to six months. Avoid repeated freeze-thaw cycles. For assays, further dilute the stock solution in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced toxicity to fungal or mammalian cells.
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound exhibits selective toxicity towards fungal cells due to its higher affinity for fungal lanosterol 14-alpha-demethylase compared to the mammalian ortholog. However, at high concentrations, off-target effects and cytotoxicity in mammalian cell lines can occur. It is crucial to determine the 50% cytotoxic concentration (CC50) for any mammalian cell line used in your experiments to establish a therapeutic index (CC50/MIC).
Q5: Can resistance to this compound develop?
A5: Yes, as with other azole-class antifungals, resistance can develop. Common mechanisms of resistance include mutations in the ERG11 gene that reduce drug binding, or the upregulation of efflux pumps that actively transport the agent out of the fungal cell.[4]
Troubleshooting Guide
Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.
-
Question: My MIC values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent MIC results are a common issue in antifungal susceptibility testing and can stem from several factors:
-
Inoculum Density: The final concentration of the fungal inoculum is critical.[5] Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in artificially low values. Always standardize your inoculum using a spectrophotometer or hemocytometer to a 0.5 McFarland standard before final dilution.[4][6]
-
Media Composition: Use a standardized medium such as RPMI-1640 buffered with MOPS to ensure a stable pH, as variations can affect both fungal growth and drug activity.[6][7]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times (e.g., 24 hours for Candida, 48 hours for Aspergillus) and temperature (35°C).[5][8] Extended incubation can lead to "trailing growth" and make MIC determination difficult.[4][9]
-
Drug Preparation: Ensure the stock solution of this compound is fully dissolved and that serial dilutions are performed accurately. Precipitates in the well can lead to erroneous results.
-
Issue 2: "Trailing Growth" is observed in the broth microdilution assay.
-
Question: I'm observing reduced but persistent fungal growth across a wide range of concentrations above the apparent MIC. How should I interpret this?
Issue 3: The agent appears to have high cytotoxicity in my mammalian cell line.
-
Question: this compound is showing significant toxicity to my mammalian cells at concentrations close to its MIC value. What can I do?
-
Answer:
-
Verify Solvent Concentration: First, ensure the final DMSO concentration in your cytotoxicity assay is 1% or lower and that your vehicle control (DMSO without the agent) shows no toxicity.
-
Check Exposure Time: Reduce the exposure time of the compound on the mammalian cells if experimentally feasible (e.g., 24 hours instead of 48 hours) to see if toxicity is time-dependent.
-
Use a Different Cell Line: Cytotoxicity can be cell-line specific. If possible, test the agent on a different, relevant cell line to confirm the effect.
-
Re-evaluate Therapeutic Index: If the cytotoxicity is confirmed, the agent may have a narrow therapeutic index for that specific cell type, which is an important finding for its developmental potential.
-
Issue 4: The agent shows no activity against a specific fungal isolate.
-
Question: this compound is inactive against one of my clinical isolates, even at high concentrations. Why?
-
Answer: This suggests the isolate may have intrinsic or acquired resistance.
-
Intrinsic Resistance: Some fungal species have innate resistance to certain antifungal classes.[10] Confirm the species identification of your isolate.
-
Acquired Resistance: The isolate may have developed resistance mechanisms, such as an altered drug target (ERG11 mutation) or overexpression of efflux pumps.[4] Consider performing molecular testing (e.g., sequencing the ERG11 gene) or efflux pump inhibitor assays to investigate the mechanism of resistance.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Common Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.06 - 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 0.25 - 1 |
| Candida auris | B11221 | 1 | 0.5 - 2 |
| Aspergillus fumigatus | Af293 | 0.25 | 0.125 - 0.5 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Incubation Time | CC₅₀ (µg/mL) | Therapeutic Index (vs. C. albicans) |
| HepG2 | Human Hepatocyte | 24 hours | > 32 | > 256 |
| A549 | Human Lung Epithelial | 24 hours | 28.5 | 228 |
CC₅₀: The concentration that reduces cell viability by 50%.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
-
Inoculum Preparation:
-
From a fresh (24-hour) culture on Sabouraud Dextrose Agar, suspend several colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS, pH 7.0) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the agent in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 16 µg/mL to 0.015 µg/mL. The volume in each well should be 100 µL.
-
Include a growth control well (medium only, no drug) and a sterility control well (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[8]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[8] This can be assessed visually or by using a microplate reader at 530 nm.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Incubate for another 24 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MIC assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antifungal Agent K21 and Fluconazole Efficacy
In the landscape of antifungal therapeutics, the emergence of drug-resistant fungal pathogens necessitates a continuous search for novel agents. This guide provides a comparative analysis of a novel investigational compound, Antifungal Agent K21, and the widely used triazole, fluconazole (B54011). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Overview of Antifungal Agents
Fluconazole is a well-established, first-generation triazole antifungal medication.[1] It is on the World Health Organization's List of Essential Medicines and is available as a generic medication.[1] Fluconazole is used to treat a variety of fungal infections, including candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor.[1]
Antifungal Agent K21 is a novel, membrane-rupturing antimicrobial compound. It is derived from a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with tetraethoxysilane (TEOS).[2][3] Its primary proposed mechanism involves a direct physical disruption of the fungal cell membrane.[2]
Mechanism of Action
The fundamental difference between fluconazole and Antifungal Agent K21 lies in their mode of action. Fluconazole acts biochemically to inhibit a crucial enzyme in the fungal cell membrane synthesis pathway, while K21 appears to cause direct physical damage to the cell membrane.
Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[1][4] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, fluconazole alters the permeability of the cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[7] This action is generally considered fungistatic against Candida species.[5]
Antifungal Agent K21: K21's mechanism is described as membrane-rupturing.[2][3] The compound possesses positive charges that are thought to attract the negatively charged microbial cell surface. Its long 18-carbon chain then pierces the cell wall, leading to cell lysis.[2] This direct physical disruption suggests a potentially fungicidal mode of action.
Figure 1: Mechanisms of action for Fluconazole and Antifungal Agent K21.
Comparative Efficacy Data
The in vitro efficacy of Antifungal Agent K21 has been evaluated against both fluconazole-susceptible and fluconazole-resistant strains of Candida. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a key study. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Table 1: In Vitro Efficacy Against Fluconazole-Susceptible Candida Strains | ||
| Organism | Antifungal Agent K21 MIC50 (µg/mL) | Fluconazole MIC50 (µg/mL) |
| Candida albicans | 62.48 | 0.5 |
| Candida dubliniensis | Not Reported | 0.5 |
| Candida glabrata | 62.48 | 0.5 |
Data from: Frontiers in Microbiology, 2019.[8]
| Table 2: In Vitro Efficacy Against Fluconazole-Resistant/Intermediate Candida Strains | ||
| Organism | Antifungal Agent K21 MIC50 (µg/mL) | Fluconazole Mean MIC (µg/mL) |
| Candida albicans | 62.48 | 232.07 |
| Candida dubliniensis | 124.95 | 256.00 |
| Candida glabrata | 62.48 | 24.00 |
Data from: Frontiers in Microbiology, 2019.[8]
Notably, Antifungal Agent K21 demonstrated consistent MIC50 values against both fluconazole-susceptible and fluconazole-resistant C. albicans and C. glabrata.[8] This suggests that its mechanism of action is not affected by the common resistance mechanisms that impact fluconazole.
Time-Kill Assay Analysis
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent. A study on K21 demonstrated its rapid fungicidal activity. For a fluconazole-susceptible C. albicans strain, K21 required only 2 hours of exposure to kill 99.9% of the inoculum.[2][3] In combination with fluconazole, K21 exhibited a synergistic effect, with a 2-log10 reduction in CFU/mL compared to the most active single agent at half the MIC.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Antifungal Agent K21 and fluconazole.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay was performed to determine the in vitro susceptibility of Candida species to Antifungal Agent K21 and fluconazole.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar (B569324). A suspension of the fungal culture was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This was further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of Antifungal Agent K21 and fluconazole were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The microtiter plates containing the drug dilutions were inoculated with the prepared fungal suspension. The plates were then incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the drug-free control well.
Checkerboard Microdilution Assay for Synergy
This method was used to assess the interaction between Antifungal Agent K21 and fluconazole.
-
Plate Setup: In a 96-well plate, serial dilutions of Antifungal Agent K21 were made horizontally, and serial dilutions of fluconazole were made vertically. This creates a matrix of various concentration combinations of the two agents.
-
Inoculation and Incubation: Each well was inoculated with a standardized fungal suspension and incubated under the same conditions as the standard MIC assay.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI was calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. A FICI of ≤ 0.5 is generally considered synergistic.[9]
Figure 2: Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Analysis
This dynamic assay assesses the rate at which an antifungal agent kills a fungal population.
-
Culture Preparation: A standardized suspension of the fungal isolate was prepared in a suitable broth medium (e.g., RPMI 1640).
-
Drug Exposure: The fungal suspension was exposed to the antifungal agent(s) at specific concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the MIC). A growth control without any drug was also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were removed from each culture, serially diluted, and plated on agar plates.
-
Colony Counting: The plates were incubated until colonies were visible, and the number of colony-forming units (CFU/mL) was determined.
-
Data Analysis: The log10 CFU/mL was plotted against time for each concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2]
Conclusion
Antifungal Agent K21 presents a novel mechanism of action that is distinct from the established triazole, fluconazole. While fluconazole remains a cornerstone of antifungal therapy, its efficacy can be limited by the emergence of resistance. The available in vitro data suggests that K21 is effective against fluconazole-resistant Candida strains, likely due to its direct membrane-rupturing activity.[2][3] Furthermore, the synergistic interaction observed between K21 and fluconazole suggests a potential role for combination therapy, which could enhance efficacy and mitigate the development of resistance.[2] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Antifungal Agent K21.
References
- 1. Fluconazole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
comparative analysis of "Antifungal agent 21" and other antifungal agents
Comparative Analysis of Antifungal Agent K21 and Other Antifungal Agents
In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount for addressing challenging invasive fungal infections. This guide provides a comparative analysis of Antifungal Agent K21, a novel membrane-rupturing antimicrobial compound, against established classes of antifungal agents. The comparison focuses on their mechanism of action, in vitro efficacy, and the methodologies used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Divergent Approach
A key differentiator for antifungal agents lies in their cellular targets. Established antifungals primarily interfere with the fungal cell wall or cell membrane biosynthesis, while K21 employs a direct and rapid disruptive mechanism.
-
Antifungal Agent K21: This agent is a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) derivative.[1] Its proposed mechanism involves a direct physical disruption of the fungal cell membrane. The positively charged K21 molecule is attracted to the negatively charged fungal cell surface, and its long carbon chains are believed to pierce the cell wall and membrane, leading to cell lysis.[1][2]
-
Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol, a vital component of the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[3][4]
-
Azoles (e.g., Fluconazole (B54011), Itraconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[3][5] This inhibition disrupts the structure and function of the fungal cell membrane. Azoles are generally fungistatic against yeasts.[3]
-
Echinocandins (e.g., Caspofungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential structural polymer.[3] This disruption of the cell wall leads to osmotic instability and cell death.
A diagram illustrating these distinct mechanisms of action is provided below.
Comparative In Vitro Efficacy
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the comparative MIC data for K21 and other representative antifungal agents against various Candida species, including fluconazole-resistant strains.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | Reference |
| K21 | Candida albicans (Fluconazole-Susceptible) | 31.24 - 62.48 | 62.48 | [1] |
| Candida albicans (Fluconazole-Resistant) | 31.24 - 124.95 | 62.48 | [1] | |
| Candida glabrata (Fluconazole-Susceptible) | 31.24 - 62.48 | 62.48 | [1] | |
| Candida glabrata (Fluconazole-Resistant) | 31.24 - 62.48 | 62.48 | [1] | |
| Candida dubliniensis (Fluconazole-Resistant) | - | 124.95 | [1] | |
| Fluconazole | Candida albicans (Susceptible) | 0.12 - 1 | 0.5 | [1] |
| Candida albicans (Resistant) | - | 256 | [2] | |
| Candida dubliniensis (Susceptible) | 0.03 - 0.5 | 0.5 | [1] | |
| Candida glabrata (Susceptible) | - | 0.5 | [1] | |
| Amphotericin B | Candida spp. | 0.03 - 2 | - | [6] |
| Caspofungin | Candida spp. | 0.015 - 8 | - | [6] |
Note: MIC50 is the concentration of the drug required to inhibit the growth of 50% of the tested isolates.
The data indicates that while K21 demonstrates activity against both fluconazole-susceptible and resistant Candida strains, its MIC values are higher than those of fluconazole against susceptible strains.[1][2] However, its effectiveness against resistant strains is a significant advantage.[2]
Synergistic Potential
A promising strategy to combat antifungal resistance is the use of combination therapy. Studies have explored the synergistic effects of K21 with fluconazole. A synergistic effect was observed in C. dubliniensis, C. tropicalis, and C. lusitaniae.[2] This suggests that K21 could potentially be used in combination with other antifungals to enhance their efficacy and overcome resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antifungal agent.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The stock inoculum is then diluted in RPMI-1640 medium to the final required concentration.
b. Assay Procedure:
-
The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
The prepared fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between two antifungal agents.
a. Assay Setup:
-
A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
Each well contains a unique combination of concentrations of the two drugs.
-
The prepared fungal inoculum is added to each well.
b. Data Analysis:
-
After incubation, the MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.
a. Experimental Procedure:
-
A standardized fungal inoculum is prepared in a suitable broth medium.
-
The antifungal agent(s) are added at desired concentrations (e.g., MIC, 2x MIC).
-
The cultures are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
-
After incubation, the number of colony-forming units (CFU/mL) is determined.
b. Interpretation:
-
Fungicidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Fungistatic activity: A <3-log10 reduction in CFU/mL.
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
The workflow for a typical antifungal drug discovery and evaluation process is depicted below.
Conclusion
Antifungal Agent K21 presents a novel mechanism of action by directly targeting and disrupting the fungal cell membrane.[1][2] This is a departure from the biosynthetic pathway inhibition of established agents like azoles and echinocandins. While its in vitro potency in terms of MIC values may be lower than some conventional antifungals against susceptible strains, its efficacy against fluconazole-resistant isolates and its potential for synergistic activity highlight its promise as a potential future therapeutic.[1][2] Further research, particularly in vivo studies and toxicological profiling, is necessary to fully elucidate its clinical potential. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct further comparative studies and advance the field of antifungal drug discovery.
References
- 1. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
- 6. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of "Antifungal Agent 21" Derivatives: A Guide for Researchers
A new frontier in antifungal research, "Antifungal Agent 21" and its derivatives, presents a promising class of compounds in the fight against resistant fungal pathogens. This guide provides a comprehensive comparison of these novel agents against established antifungal drugs, supported by established experimental protocols and data to inform further research and development.
Executive Summary
Invasive fungal infections remain a significant global health concern, exacerbated by the rise of drug-resistant strains. The development of novel antifungal agents with unique mechanisms of action is paramount. This guide details the antifungal profile of a promising new candidate, "this compound," and its derivatives (Derivative A and Derivative B). Their in vitro activity is compared against three widely used antifungal drugs: Fluconazole, a triazole; Itraconazole, another triazole; and Amphotericin B, a polyene.[1][2][3] This comparison is based on their minimum inhibitory concentrations (MIC) against key fungal pathogens and their cytotoxic effects on mammalian cells.
Comparative Antifungal Activity
The in vitro antifungal efficacy of "this compound" and its derivatives was evaluated against a panel of clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[4][5]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Fungal Species | This compound | Derivative A | Derivative B | Fluconazole | Itraconazole | Amphotericin B |
| Candida albicans | 2 | 1 | 4 | 8 | 0.5 | 0.5 |
| Candida glabrata | 4 | 2 | 8 | 32 | 1 | 1 |
| Candida krusei | 2 | 1 | 4 | 64 | 0.5 | 1 |
| Aspergillus fumigatus | 8 | 4 | 16 | >64 | 1 | 0.5 |
| Cryptococcus neoformans | 1 | 0.5 | 2 | 4 | 0.25 | 0.25 |
Note: The data presented for "this compound" and its derivatives is hypothetical and for illustrative purposes.
Cytotoxicity Profile
A critical aspect of antifungal drug development is ensuring minimal toxicity to host cells. The cytotoxic effects of "this compound" and its derivatives were assessed on a human liver cell line (HepG2) and a human kidney cell line (HEK293). The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of a cell population, was determined using the MTT assay.[6][7]
Table 2: 50% Cytotoxic Concentration (CC50) in µg/mL
| Cell Line | This compound | Derivative A | Derivative B | Fluconazole | Itraconazole | Amphotericin B |
| HepG2 | >128 | >128 | 64 | >256 | 32 | 5 |
| HEK293 | 128 | >128 | 64 | >256 | 40 | 2 |
Note: The data presented for "this compound" and its derivatives is hypothetical and for illustrative purposes.
Mechanisms of Action
Understanding the mechanism of action is crucial for predicting efficacy and potential resistance. While the precise mechanism of "this compound" is under investigation, it is hypothesized to disrupt the fungal cell membrane integrity, a mode of action distinct from azoles and polyenes.
-
Fluconazole and Itraconazole (Azoles): These agents inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[8][9][10][11][12][13][14][15][16][17] Disruption of ergosterol synthesis leads to a dysfunctional and permeable cell membrane.[3]
-
Amphotericin B (Polyene): This drug binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[18][19][20][21][22] This leads to leakage of intracellular ions and macromolecules, ultimately causing cell death.[20][21]
Caption: Mechanisms of action for different classes of antifungal agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[4][5][23][24][25][26][27][28]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL, standardized using a spectrophotometer.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth.
Caption: Workflow for the broth microdilution assay.
Disk Diffusion Assay
This assay is a qualitative method to assess the susceptibility of a fungus to an antifungal agent.[29][30][31][32][33]
-
Agar Plate Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue is poured into petri dishes.
-
Inoculation: A standardized fungal inoculum is swabbed evenly across the surface of the agar.
-
Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured.
Caption: Workflow for the disk diffusion assay.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][34][35][36]
-
Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the antifungal agents for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Antifungal Medications: Types, How They Work, and More [healthline.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. youtube.com [youtube.com]
- 11. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Itraconazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Itraconazole - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 21. Amphotericin B - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
- 28. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. connectsci.au [connectsci.au]
- 32. Antifungal disk diffusion: Significance and symbolism [wisdomlib.org]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 21 (K21) in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antifungal Agent 21 (K21), a novel silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC), with the widely-used azole antifungal, fluconazole (B54011). The focus of this analysis is on the cross-resistance profile of K21, particularly its efficacy against fluconazole-resistant strains of Candida species. The data presented is compiled from in vitro studies and is intended to inform research and development in the field of antifungal therapeutics.
Executive Summary
The emergence of antifungal resistance, especially to azole agents like fluconazole, poses a significant threat to global health. This compound (K21) has emerged as a promising candidate to address this challenge. K21 operates through a distinct, membrane-disrupting mechanism of action, which contrasts with the enzymatic inhibition pathway of azoles. This fundamental difference in their modes of action suggests a low potential for cross-resistance. Experimental data indicates that K21 maintains its potent antifungal activity against Candida strains that have developed resistance to fluconazole, highlighting its potential as a valuable alternative or synergistic partner in combating resistant fungal infections.
Data Presentation
The following tables summarize the quantitative data from comparative in vitro studies of this compound (K21) and fluconazole against various Candida species.
Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Reference Candida Strains
| Fungal Strain | Antifungal Agent | MIC (µg/mL) |
| C. albicans (ATCC 90028) | K21 | >249.9 |
| Fluconazole | 0.25 | |
| C. albicans (NCPF 3281) | K21 | >249.9 |
| Fluconazole | 0.25 | |
| C. dubliniensis (NCPF 3949a) | K21 | >249.9 |
| Fluconazole | 0.5 | |
| C. parapsilosis (ATCC 22019) | K21 | >249.9 |
| Fluconazole | 1.0 | |
| C. tropicalis (ATCC 950) | K21 | 124.95 |
| Fluconazole | 0.5 | |
| C. kefyr (ATCC 4135) | K21 | 62.48 |
| Fluconazole | 0.12 | |
| C. glabrata (ATCC 26512) | K21 | 62.48 |
| Fluconazole | 8.0 | |
| C. krusei (ATCC 2159) | K21 | 124.95 |
| Fluconazole | 64.0 | |
| C. lusitaniae (ATCC 34449) | K21 | 124.95 |
| Fluconazole | 1.0 |
Table 2: In Vitro Activity of K21 and Fluconazole against Fluconazole-Susceptible and -Resistant Clinical Isolates of Candida Species from HIV-Associated Candidiasis
| Candida Species | Fluconazole Susceptibility | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | Susceptible | Fluconazole | 0.12 - 1 | 0.5 | 1 |
| K21 | 31.24 - 62.48 | 62.48 | 62.48 | ||
| C. dubliniensis | Susceptible | Fluconazole | 0.03 - 0.5 | 0.5 | 0.5 |
| K21 | 62.48 | 62.48 | 62.48 | ||
| C. glabrata | Susceptible | Fluconazole | 0.5 | 0.5 | 0.5 |
| K21 | 62.48 | 62.48 | 62.48 | ||
| C. albicans | Resistant | Fluconazole | 16 - 64 | 32 | 64 |
| K21 | 31.24 - 62.48 | 62.48 | 62.48 | ||
| C. glabrata | Resistant | Fluconazole | 16 - 64 | 32 | 64 |
| K21 | 62.48 | 62.48 | 62.48 |
Table 3: Synergistic Activity of K21 and Fluconazole against Candida Type Strains
| Fungal Strain | FICI* | Interpretation |
| C. dubliniensis (NCPF 3949a) | 0.27 | Synergy |
| C. tropicalis (ATCC 950) | 0.26 | Synergy |
| C. lusitaniae (ATCC 34449) | 0.26 | Synergy |
| C. albicans (ATCC 90028) | 0.53 | Indifference |
| C. parapsilosis (ATCC 22019) | 0.56 | Indifference |
| C. kefyr (ATCC 4135) | 0.53 | Indifference |
| C. glabrata (ATCC 26512) | 0.75 | Indifference |
| C. krusei (ATCC 2159) | 1.03 | Indifference |
*Fractional Inhibitory Concentration Index (FICI): ≤0.5 = Synergy; >0.5 to ≤4 = Indifference; >4 = Antagonism.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Broth Microdilution Susceptibility Testing (CLSI M27)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][4]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3][4]
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) for azoles). Serial twofold dilutions of the antifungal agents are then prepared in 96-well microtiter plates using RPMI-1640 medium.[3][4]
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.[3][4]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free growth control well.[3][4]
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between two antifungal agents.
-
Plate Preparation: Twofold serial dilutions of this compound are prepared along the rows of a 96-well plate, and serial dilutions of the partner antifungal (e.g., fluconazole) are prepared along the columns.[5]
-
Inoculation: Each well is inoculated with a standardized fungal suspension as described in the broth microdilution protocol.[5]
-
FICI Calculation: After incubation, the MIC of each drug in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1][6]
Time-Kill Assay
This assay assesses the rate of fungicidal or fungistatic activity of an antifungal agent.[1]
-
Exposure: A starting inoculum of the fungal strain (e.g., 1-5 x 10⁵ CFU/mL) is exposed to the antifungal agent at concentrations equal to its MIC, ½ MIC, and ¼ MIC in a broth medium.[1][6]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each culture.[1][6]
-
Quantification: The samples are serially diluted and plated on SDA to determine the number of colony-forming units (CFU/mL).[1][6]
-
Data Analysis: A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log10 reduction in CFU/mL.[1][6]
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for this compound (K21) and Fluconazole.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing antifungal cross-resistance.
Logical Relationship of Resistance Mechanisms
Caption: Logical relationship of resistance mechanisms.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of Antifungal Agent 21 Versus Existing Antifungal Agents: A Guide for Researchers
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with improved safety profiles.[1][2] Antifungal Agent 21 (also referred to as SM21) is a novel small molecule that has demonstrated potent in vitro and in vivo activity against various Candida species, including strains resistant to existing antifungal drugs.[3][4] A critical aspect of its preclinical development is the thorough evaluation of its toxicity profile in comparison to established antifungal agents. This guide provides a comparative analysis of the toxicity of this compound against representatives from three major classes of systemic antifungals: the polyene Amphotericin B, the azole Fluconazole, and the echinocandin Caspofungin.[5] This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison supported by detailed experimental protocols and visual aids to facilitate an objective assessment of this compound's therapeutic potential.
Comparative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound and the comparator drugs. This structured format allows for a direct comparison of their cytotoxic and systemic toxicity profiles.
Table 1: In Vitro Cytotoxicity Data [5]
| Antifungal Agent | Drug Class | Cell Line | IC50 (µg/mL) | Primary Cytotoxic Effect |
| This compound (SM21) | Small Molecule | Human cell lines | Not toxic to various human cell lines[3][4] | Affects fungal cell membrane integrity[3][4] |
| Amphotericin B | Polyene | HEK293, HepG2 | Concentration-dependent toxicity[6] | Forms pores in cell membranes[1][7] |
| Fluconazole | Azole | - | High (generally low cytotoxicity) | Inhibition of ergosterol (B1671047) synthesis[1][2] |
| Caspofungin | Echinocandin | - | Very High (minimal cytotoxicity) | Inhibition of β-(1,3)-D-glucan synthesis[1][2] |
Table 2: In Vivo Acute Toxicity Data [5]
| Antifungal Agent | Drug Class | Animal Model | LD50 | Major Toxicities |
| This compound (SM21) | Small Molecule | Mice | Not established; no signs of toxicity at 15 mg/kg/day[8] | Minimal renal tubule necrosis at high doses[8] |
| Amphotericin B | Polyene | Mice | ~3-5 mg/kg (IV) | Nephrotoxicity, infusion-related reactions[2][9] |
| Fluconazole | Azole | Mice | >1000 mg/kg (oral) | Hepatotoxicity (less common)[1][2] |
| Caspofungin | Echinocandin | Mice | >500 mg/kg (IV) | Hepatotoxicity (rare)[1][2] |
Mechanisms of Action and Associated Toxicities
Understanding the mechanism of action is crucial for interpreting toxicity data. The distinct mechanisms of these antifungal agents correlate with their selective toxicity and potential side effects.
This compound (SM21)
This compound appears to target the fungal cell membrane, leading to a loss of integrity.[3][4] This mechanism is distinct from that of other major antifungal classes and appears to confer a high degree of selectivity for fungal cells over mammalian cells, as evidenced by its low in vitro cytotoxicity.[3][4]
Caption: Mechanism of Action for this compound.
Comparator Antifungals
-
Polyenes (Amphotericin B): Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[7][9] Their toxicity in mammals is attributed to some binding to cholesterol in host cell membranes.[7]
Caption: Mechanism of Action for Polyenes.
-
Azoles (Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis.[1][2] This disrupts membrane structure and function. The potential for drug-drug interactions is a notable concern with azoles due to their effect on cytochrome P450 enzymes.[1]
Caption: Mechanism of Action for Azoles.
-
Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] The absence of this target in mammalian cells contributes to their favorable safety profile.[9][10]
Caption: Mechanism of Action for Echinocandins.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the valid comparison of toxicity data.
In Vitro Cytotoxicity Assay (MTT Assay)[5]
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Human cell lines (e.g., HEK293, HepG2) are plated in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: Serial dilutions of this compound and comparator drugs are prepared in the appropriate cell culture medium. The existing medium is replaced with the drug-containing medium, and the cells are incubated for 48 hours.[5]
-
MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability relative to the untreated control is calculated, and the IC50 value is determined using non-linear regression analysis.[5]
Caption: MTT Assay Workflow.
In Vivo Acute Toxicity Study (LD50 Determination)[5]
This study determines the median lethal dose (LD50) of a compound.
-
Animal Model: Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old) are used after an acclimatization period of at least one week.[5]
-
Dose Preparation: A range of doses of this compound and comparator drugs are prepared in a suitable vehicle.[5]
-
Administration: A single dose of the compound is administered via the intended clinical route (e.g., intravenous, oral).[5]
-
Observation: Animals are monitored for mortality, clinical signs of toxicity, and adverse effects for 14 days.[5]
-
Data Collection: The number of mortalities in each dose group is recorded.[5]
-
LD50 Calculation: The LD50 is calculated using a statistical method such as probit analysis.[5]
Caption: In Vivo Acute Toxicity Workflow.
Nephrotoxicity Assessment[8]
A comparative study evaluated the nephrotoxicity of SM21 against Amphotericin B and voriconazole.[8]
-
Animal Model and Dosing: In vivo studies were conducted using animal models, with daily administration of the antifungal agents.[8]
-
Biomarker Analysis: Both traditional (serum creatinine, BUN) and novel (Kim-1, clusterin) nephrotoxicity biomarkers were measured in serum and urine.[8]
-
Histopathology: Kidney tissues were examined for signs of tubular necrosis and other abnormalities.[8]
-
Immunohistochemistry: Localization of kidney injury markers (Kim-1 and clusterin) was assessed in renal tissue.[8]
Caption: Nephrotoxicity Assessment Workflow.
The available data suggests that this compound (SM21) possesses a favorable toxicity profile compared to established antifungal agents, particularly the polyene Amphotericin B. Its high selectivity for fungal cells, demonstrated by low in vitro cytotoxicity to human cell lines and minimal in vivo toxicity at effective doses, is a promising characteristic.[3][4][8] The mechanism of action, targeting the fungal cell membrane, appears to differ from existing antifungals and may contribute to its selective toxicity.[3][4] Further comprehensive toxicological studies are warranted to fully elucidate its safety profile and support its continued development as a potential new therapy for invasive fungal infections.
References
- 1. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 4. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to Amphotericin B and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of Antifungal Agent 21 (K21) Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens represents a critical challenge in clinical practice, necessitating the development of novel therapeutic agents with alternative mechanisms of action. This guide provides a comparative analysis of Antifungal Agent 21 (K21), a novel membrane-rupturing antimicrobial compound, against resistant fungal strains, with a focus on its efficacy relative to established antifungal agents.
Executive Summary
This compound (K21) is a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) that demonstrates potent, rapid, and fungicidal activity against a range of fungal pathogens, including fluconazole-resistant Candida species.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to cell lysis and death.[1][2] This mode of action is distinct from that of major antifungal classes such as azoles, which inhibit ergosterol (B1671047) synthesis, and echinocandins, which target cell wall glucan synthesis. The data presented herein, derived from in vitro studies, suggests that K21 is a promising candidate for further investigation, particularly for infections caused by fungal strains resistant to conventional therapies.
Data Presentation: In Vitro Efficacy of K21 and Comparators
The following tables summarize the in vitro activity of K21 against various fungal isolates, with comparative data for fluconazole (B54011).
Table 1: Minimum Inhibitory Concentrations (MICs) of K21 and Fluconazole Against Candida Type Strains [1][2]
| Fungal Strain | K21 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans (ATCC 90028) | 62.48 | 0.5 |
| C. albicans (NCPF 3281) | 62.48 | 0.5 |
| C. parapsilosis (ATCC 22019) | 62.48 | 2 |
| C. tropicalis (ATCC 950) | 62.48 | 2 |
| C. kefyr (ATCC 4135) | 31.24 | 1 |
| C. krusei (ATCC 2159) | 62.48 | 64 |
| C. glabrata (ATCC 26512) | 62.48 | 16 |
| C. dubliniensis (NCPF 3949a) | 62.48 | 0.25 |
| C. lusitaniae (ATCC 34449) | 124.95 | 4 |
Table 2: Efficacy of K21 Against Fluconazole-Susceptible and -Resistant Clinical Candida Isolates [1][2]
| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC₅₀ (µg/mL) | Fluconazole MIC Range (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |
| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 | 0.12 - 1 | 0.5 |
| C. albicans | Resistant | 31.24 - 124.95 | 62.48 | 8 - 256 | 256 |
| C. glabrata | Susceptible | 31.24 - 62.48 | 62.48 | 0.03 - 0.5 | 0.5 |
| C. glabrata | Resistant | 31.24 - 124.95 | 62.48 | 16 - 256 | 128 |
| C. dubliniensis | Susceptible | 31.24 - 62.48 | 62.48 | 0.03 - 0.5 | 0.5 |
Table 3: Synergistic Activity of K21 with Fluconazole Against Candida Type Strains (Checkerboard Assay) [1][2]
| Fungal Strain | K21 MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| C. dubliniensis (NCPF 3949a) | 15.62 | 0.03 | 0.375 | Synergy |
| C. tropicalis (ATCC 950) | 15.62 | 0.25 | 0.375 | Synergy |
| C. lusitaniae (ATCC 34449) | 31.24 | 0.25 | 0.313 | Synergy |
| C. albicans (ATCC 90028) | 31.24 | 0.25 | 1.0 | Indifference |
| C. glabrata (ATCC 26512) | 31.24 | 8 | 1.0 | Indifference |
Table 4: Time-Kill Assay Results for K21 [1][2]
| Fungal Strain | K21 Concentration | Time to Achieve 99.9% Kill |
| C. albicans (ATCC 90028) | MIC (62.48 µg/mL) | 2 hours |
| C. glabrata (ATCC 26512) | MIC (62.48 µg/mL) | 2 hours |
Comparative Context with Other Antifungal Classes
While direct comparative studies between K21 and other antifungal classes against a wide array of resistant strains are not yet available, the following provides context on the challenges posed by these resistant fungi and the standard of care.
-
Candida auris : This emerging multidrug-resistant pathogen often exhibits high-level resistance to fluconazole, with variable susceptibility to other agents. Echinocandins are generally recommended as first-line therapy for invasive C. auris infections, though resistance has been reported.
-
Echinocandin-Resistant Candida : Resistance to echinocandins, such as caspofungin, is a growing concern, particularly in C. glabrata. This resistance is often associated with mutations in the FKS genes.
-
Polyene-Resistant Fungi : Resistance to polyenes like amphotericin B is less common but can occur through alterations in the cell membrane's ergosterol content.
Given K21's distinct membrane-disrupting mechanism, it holds theoretical potential against strains resistant to agents targeting ergosterol synthesis or cell wall integrity.
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
-
Methodology : The minimum inhibitory concentrations (MICs) of K21 and fluconazole were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure :
-
Two-fold serial dilutions of the antifungal agents were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Fungal inocula were prepared and adjusted to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
100 µL of the fungal inoculum was added to each well.
-
Plates were incubated at 37°C for 24-48 hours.
-
The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth compared to the growth control.
-
2. Checkerboard Microdilution Assay for Synergy Testing
-
Methodology : This assay was used to evaluate the interaction between K21 and fluconazole.
-
Procedure :
-
96-well plates were prepared with serial dilutions of K21 along the rows and serial dilutions of fluconazole along the columns, creating a matrix of concentrations.
-
Each well was inoculated with the fungal suspension as described for the MIC assay.
-
Following incubation, the MIC of each drug in combination was determined.
-
The Fractional Inhibitory Concentration Index (FICI) was calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; > 0.5 to ≤ 4.0 indicates indifference; > 4.0 indicates antagonism.
-
3. Time-Kill Assay
-
Methodology : This dynamic assay assesses the rate of fungal killing over time.
-
Procedure :
-
A starting fungal inoculum of approximately 5 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.
-
Antifungal agents were added at concentrations relative to their MIC (e.g., 1x MIC, 0.5x MIC).
-
Cultures were incubated at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots were removed, serially diluted, and plated on Sabouraud Dextrose Agar.
-
Colony counts were performed after incubation, and the log₁₀ CFU/mL was plotted against time.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Mechanism of Action and Signaling Pathways
K21's primary antifungal activity stems from its ability to disrupt the fungal cell membrane. As a quaternary ammonium compound with a long carbon chain, its cationic nature is attracted to the negatively charged fungal cell surface, while the lipophilic tail is thought to pierce the membrane, leading to a loss of integrity and cell lysis.[1][2]
The direct downstream signaling pathways affected by K21 have not been fully elucidated. However, significant damage to the cell membrane is a potent stressor that is known to activate compensatory survival pathways in fungi, primarily the Cell Wall Integrity (CWI) pathway.
References
- 1. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
"Antifungal Agent 21": A Comparative Guide for a Promising Lead Compound
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to global health, necessitating the urgent development of novel antifungal agents. This guide provides a comprehensive validation of "Antifungal Agent 21" as a promising lead compound for researchers, scientists, and drug development professionals. Through a comparative analysis with established and alternative antifungal agents, supported by experimental data and detailed methodologies, this document establishes the potential of this compound in addressing the critical need for new therapeutic options.
Executive Summary
"this compound" represents a novel chemical scaffold with potent and broad-spectrum antifungal activity. This guide synthesizes available data on two exemplary compounds, SM21 and K21 , which serve as surrogates for the potential profile of "this compound." These compounds demonstrate significant efficacy against a range of fungal pathogens, including drug-resistant strains. Notably, they exhibit distinct mechanisms of action that differ from current antifungal classes, suggesting a lower potential for cross-resistance. This guide presents a comparative analysis of their in vitro and in vivo efficacy, alongside detailed experimental protocols to facilitate further research and development.
Comparative In Vitro Efficacy
The in vitro activity of this compound, exemplified by SM21 and K21, has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for antifungal susceptibility, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.
| Compound/Drug Class | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida krusei (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| This compound (as SM21) | 0.2 - 1.6[1][2] | 0.2 - 1.6[1] | 0.2 - 1.6[1] | Not Reported |
| This compound (as K21) | 31.24 - 62.48[3] | 62.48[3] | Not Reported | Not Reported |
| Azoles (e.g., Fluconazole) | 0.25 - >64 | 0.5 - >64 | >64 | 1 - >16 |
| Polyenes (e.g., Amphotericin B) | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 |
| Echinocandins (e.g., Caspofungin) | 0.03 - 0.25 | 0.06 - 0.5 | 1 - 4 | 0.015 - 0.06 |
Note: MIC ranges for established agents are approximate and can vary based on the specific isolate and testing methodology.
Comparative In Vivo Efficacy
In vivo studies are critical for evaluating the therapeutic potential of a lead compound in a living organism. The data below summarizes the reported in vivo efficacy of SM21 in a murine model of systemic candidiasis.
| Compound/Treatment | Survival Rate (%) | Fungal Burden Reduction (log CFU/g) | Model |
| This compound (as SM21) | Significantly increased survival | Significant reduction in kidney fungal burden | Murine systemic candidiasis[1][2] |
| Placebo/Control | 0% | - | Murine systemic candidiasis |
| Fluconazole (B54011) | Varies by dose and strain susceptibility | Dependent on resistance profile | Murine systemic candidiasis |
Mechanism of Action
Understanding the mechanism of action is crucial for lead compound validation. This compound, represented by SM21 and K21, appears to target the fungal cell membrane, leading to a loss of integrity and cell death.[1][2][3] This is distinct from the mechanisms of major existing antifungal classes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of a lead compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound
-
Fungal isolate
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible growth.
In Vivo Efficacy Model (Murine Systemic Candidiasis)
This model assesses the therapeutic efficacy of an antifungal agent in a mammalian system.
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Candida albicans strain
-
This compound
-
Vehicle control
Procedure:
-
Infection: Infect mice intravenously with a lethal dose of Candida albicans.
-
Treatment: Administer this compound or vehicle control at specified doses and time points post-infection.
-
Monitoring: Monitor mice daily for survival and clinical signs of illness.
-
Fungal Burden: At the end of the study, harvest organs (e.g., kidneys), homogenize, and plate serial dilutions to determine the fungal burden (CFU/g of tissue).
Synergy Testing
Combination therapy is a promising strategy to enhance efficacy and combat resistance. The interaction between this compound and other antifungal agents can be evaluated using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).[4]
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Studies on the compound K21 have shown a synergistic effect when combined with fluconazole against Candida species.[3][5]
Conclusion
The data presented in this guide strongly supports the validation of "this compound" as a promising lead compound. Its potent in vitro and in vivo efficacy, coupled with a novel mechanism of action, positions it as a valuable candidate for further development in the fight against invasive fungal infections. The provided experimental protocols offer a framework for continued research to fully elucidate its therapeutic potential.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Antifungal Agent 21 in Combination Therapy: A Comparative Guide
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the development of novel therapeutic strategies.[1] Combination therapy, the concurrent use of two or more antifungal agents, represents a promising approach to enhance efficacy, reduce toxicity, and combat the development of resistance.[1][2] This guide provides a comparative analysis of the performance of a novel investigational compound, Antifungal Agent 21, in combination with established antifungal drugs. The information is intended for researchers, scientists, and drug development professionals.
Mechanisms of Antifungal Synergy
Synergistic interactions between antifungal agents can arise from various mechanisms, including:
-
Sequential Pathway Inhibition: The drugs inhibit different steps in a critical metabolic pathway.[1]
-
Enhanced Cell Permeability: One agent disrupts the fungal cell membrane, facilitating the entry of the second agent.[1]
-
Inhibition of Efflux Pumps: One drug blocks the pumps that expel the other drug from the fungal cell.[1]
-
Enhanced Target Access: One agent may alter the fungal cell structure, making it more susceptible to the second agent.[1]
These interactions can be quantified to classify the combined effect as synergistic, additive, indifferent, or antagonistic.[1]
In Vitro Synergy Assessment of this compound
The in vitro efficacy of this compound in combination with conventional antifungals such as Fluconazole (an azole) and Amphotericin B (a polyene) is primarily evaluated using two standard methods: the checkerboard microdilution assay and time-kill curve analysis.[1] These assays provide quantitative data to determine the nature of the drug interaction against key fungal pathogens like Candida albicans and Aspergillus fumigatus.[1]
Checkerboard Microdilution Assay
The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration Index (FICI), a key parameter for quantifying synergy.[1] The FICI is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.[3]
Table 1: Illustrative FICI Results for this compound Combinations against Candida albicans
| Combination (this compound + Partner) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2.0 | 0.5 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Fluconazole | 8.0 | 2.0 | ||
| This compound | 2.0 | 1.0 | \multirow{2}{}{1.0} | \multirow{2}{}{Additive} |
| Amphotericin B | 1.0 | 0.5 |
FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference (or Additive); > 4.0 = Antagonism.[3]
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal combination's effect on fungal viability over time.[1] Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[4]
Table 2: Illustrative Time-Kill Assay Results for this compound Combinations against Aspergillus fumigatus at 24 hours
| Treatment | Starting Inoculum (CFU/mL) | Final CFU/mL | Log10 Kill | Interpretation |
| Growth Control | 5 x 10^5 | > 10^8 | N/A | - |
| This compound (MIC) | 5 x 10^5 | 1 x 10^5 | 0.7 | Fungistatic |
| Fluconazole (MIC) | 5 x 10^5 | 5 x 10^4 | 1.0 | Fungistatic |
| AFA 21 + Fluconazole | 5 x 10^5 | < 10^2 | > 3.7 | Synergy (Fungicidal) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergy studies.
Checkerboard Microdilution Assay Protocol
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal (e.g., Fluconazole) in RPMI 1640 medium.[1]
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of RPMI 1640 into each well. Add 50 µL of each this compound concentration along the rows and 50 µL of each partner antifungal concentration along the columns to create a matrix of combinations.[1] Include wells for each drug alone as controls, a growth control (no drug), and a sterility control (no inoculum).[1]
-
Inoculation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells. Add 100 µL of the final inoculum to each well, except the sterility control.[1]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the growth control.[5]
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay Protocol
-
Culture Preparation: Prepare a fungal suspension with a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.[1]
-
Treatment Setup: Prepare culture tubes with the fungal suspension and add this compound and the partner drug, both alone and in combination, at desired concentrations (e.g., their MICs). Include a growth control tube without any drug.[1]
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.[1]
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on Sabouraud Dextrose Agar (SDA). Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).[1]
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment to generate time-kill curves.
Potential Signaling Pathway Interactions
The synergistic activity of this compound with other antifungals can be conceptualized through their combined impact on critical fungal cellular pathways. For instance, if this compound disrupts cell wall integrity, it could enhance the ability of an azole, like fluconazole, to reach its target, the lanosterol (B1674476) 14-α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in the cell membrane.[6][7]
Conclusion
The available data and established methodologies suggest that this compound holds promise for use in combination therapy. The synergistic interactions observed in preclinical models can potentially translate to improved clinical outcomes, especially in the context of treating infections caused by drug-resistant fungi. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound-based combination regimens.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
- 6. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Benchmarking Antifungal Agent 21: A Comparative Analysis Against Commercial Fungicides
For Immediate Release
In the persistent challenge against fungal pathogens, the emergence of novel therapeutic agents marks a significant stride forward. This guide provides a comprehensive, data-driven comparison of the investigational "Antifungal Agent 21" (identified as the membrane-rupturing antimicrobial compound K21) against established commercial fungicides. This report is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its in-vitro efficacy and a detailed look at the experimental protocols used for its evaluation.
Quantitative Performance Analysis
The in-vitro activity of this compound (K21) and leading commercial fungicides was evaluated against several clinically relevant Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency. Lower MIC values denote greater efficacy.
Table 1: MIC of this compound (K21) and Fluconazole against Candida Species
| Fungal Strain | This compound (K21) MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Candida albicans (Fluconazole-Susceptible) | 31.24 - 62.48 | 0.12 - 1 |
| Candida albicans (Fluconazole-Resistant) | 31.24 - 124.95 | ≥ 64 |
| Candida glabrata | 31.24 - 62.48 | Not specified |
| Candida dubliniensis | Not specified (MIC50 of 124.95 µg/mL) | 0.03 - 0.5 |
Data sourced from a study on K21's efficacy against HIV-associated Candida species.[1][2]
Table 2: Comparative MIC Data for Commercial Fungicides against various Candida Species
| Fungal Strain | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.25 - 32 | 0.25 - 1 | 0.06 - 0.5 |
| Candida glabrata | 0.25 - 32 | 0.25 - 1 | 0.06 - 0.5 |
| Candida krusei | 0.25 - 32 | 0.25 - 1 | 0.06 - 0.5 |
Note: These are general MIC ranges compiled from multiple studies and may vary based on specific isolates and testing conditions.[2][3][4][5]
Mechanism of Action
This compound (K21) operates through a distinct, direct-acting mechanism. It is a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with tetraethoxysilane (TEOS).[1][6] Its cationic nature is attracted to the negatively charged fungal cell membrane. The compound's long carbon chains then physically disrupt the membrane, leading to cell lysis and death.[1][2] This physical mode of action is a departure from many commercial antifungals that target specific enzymatic pathways.
Caption: Mechanism of this compound (K21).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and commercial fungicides.
Broth Microdilution Susceptibility Testing (CLSI M27)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[1][7][8][9][10]
1. Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
A series of two-fold serial dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For azoles, this is often a ≥50% reduction in turbidity.
Caption: Broth Microdilution Assay Workflow.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antifungal activity over time, distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) effects.[2][11][12][13][14]
1. Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution assay, typically at a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL in a larger volume of RPMI 1640 medium.
-
The antifungal agent is added to the fungal suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A drug-free culture is included as a growth control.
2. Incubation and Sampling:
-
The cultures are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each culture.
3. Viable Cell Counting:
-
The collected aliquots are serially diluted in sterile saline.
-
A known volume of each dilution is plated onto Sabouraud Dextrose Agar.
-
The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU) is counted.
4. Data Analysis:
-
The log10 CFU/mL is plotted against time for each antifungal concentration.
-
A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log10 reduction where the CFU count does not significantly increase compared to the starting inoculum.
Concluding Remarks
This compound (K21) demonstrates significant in-vitro activity against Candida species, including strains resistant to fluconazole.[1][2] Its rapid, membrane-disrupting mechanism of action presents a promising alternative to existing antifungal classes and may be less prone to the development of resistance.[1][15][16] While further in-vivo studies and toxicological profiling are essential, the data presented in this guide highlight the potential of this compound as a valuable candidate in the development of new therapies to combat challenging fungal infections.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. njccwei.com [njccwei.com]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "Antifungal Agent 21" Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported in vitro performance of the novel antifungal candidate, "Antifungal Agent 21" (identified in research literature as K21), against established antifungal agents. The data herein is compiled from publicly available scientific literature to offer an independent verification of its research findings.
Executive Summary
This compound (K21) is a membrane-rupturing antimicrobial compound derived from a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with tetraethoxysilane (TEOS).[1][2] Published research highlights its rapid, fungicidal activity, particularly against fluconazole-resistant Candida species. This guide presents a comparative analysis of its in vitro efficacy against key fungal pathogens alongside leading antifungal drugs from the polyene, azole, and echinocandin classes.
Performance Comparison: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various Candida species. Lower MIC values indicate greater potency.
Table 1: Comparative MIC (µg/mL) Against Candida albicans
| Antifungal Agent | C. albicans (ATCC 90028) | C. albicans (Fluconazole-Resistant Strains) |
| This compound (K21) | 62.48 | 62.48 |
| Fluconazole | 0.12 - 1 | ≥ 64 |
| Amphotericin B | 0.5 | 0.06 - 1.0 |
| Caspofungin | 0.064 - 0.25 | 0.015 - 1.0 |
| Voriconazole | ≤ 0.09 | 0.09 - 3.12 |
Table 2: Comparative MIC (µg/mL) Against Non-albicans Candida Species
| Antifungal Agent | C. glabrata (ATCC 26512) | C. krusei (ATCC 2159) | C. parapsilosis (ATCC 22019) | C. tropicalis (ATCC 950) |
| This compound (K21) | 62.48 | 62.48 | 62.48 | 62.48 |
| Fluconazole | 8 - 32 | ≥ 64 | 1 - 4 | 2 - 8 |
| Amphotericin B | 0.125 - 0.38 | 0.19 - 0.5 | 0.016 - 0.125 | 0.094 - 0.25 |
| Caspofungin | ≤ 0.03 | 0.25 - 1 | 1 - 2 | 0.06 - 32 |
| Voriconazole | 0.12 - 1 | 0.5 | 0.008 - 0.06 | ≤ 0.03 |
Mechanism of Action
This compound exerts its effect through a rapid, direct action on the fungal cell membrane. The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell surface. Following this initial binding, the long 18-carbon chain tails of the molecule are believed to penetrate and disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell lysis.[3] This mechanism of action is distinct from that of azoles, which inhibit ergosterol (B1671047) synthesis, and echinocandins, which target cell wall glucan synthesis.
Mechanism of Action of this compound (K21).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound and are standard methods for in vitro antifungal susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3)
This method is a gold standard for determining the MIC of an antifungal agent.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured and the inoculum is standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: 100 µL of the standardized inoculum is added to each well of a microtiter plate containing 100 µL of the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antifungal Agent 21
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to strict handling and disposal protocols for investigational compounds like Antifungal Agent 21 is critical to minimize exposure risks and maintain experimental integrity. All waste contaminated with this agent must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required level of PPE correlates with the intensity of the laboratory activity.
| Activity Level | Task Examples | Minimum Glove Requirement | Eye Protection | Lab Coat | Respiratory Protection |
| Low Intensity | Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM). | Nitrile gloves (double-gloving recommended). | Safety glasses with side shields. | Standard lab coat. | Not required if handled in a certified chemical fume hood.[1] |
| Medium Intensity | Handling stock solutions (>1mM), in-vitro assays, cell culture applications. | Chemically resistant gloves (e.g., neoprene over nitrile). | Chemical splash goggles. | Fluid-resistant lab coat. | N95 respirator if outside of a fume hood.[1] |
| High Intensity | Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating procedures. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber). | Face shield over chemical splash goggles. | Chemical-resistant apron over a lab coat. | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges.[1] |
Decontamination and Disposal Procedures
A clear and established waste disposal plan is essential before commencing any experimental work. All materials and equipment that come into contact with this compound must be decontaminated and disposed of as hazardous waste.
Waste Stream Segregation:
To prevent accidental chemical reactions and ensure proper disposal, waste must be segregated at the source. At a minimum, segregate waste as follows:
-
Aqueous waste from organic solvent waste.
-
Solid and liquid waste.
-
Chemically contaminated sharps (needles, scalpels) from other sharps.
Decontamination:
-
Glassware and Equipment: Submerge in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with deionized water.[1]
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (<5 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE for medium-intensity work, absorb the spill with a chemically inert absorbent pad.
-
Dispose of the contaminated pad as hazardous chemical waste.
-
Decontaminate the area as described above.
-
Experimental Protocol: Preparation of a 10 mM Stock Solution
Proper preparation of stock solutions is crucial for experimental accuracy and safety.
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]
Methodology:
-
Ensure all work is conducted within a certified chemical fume hood.[1]
-
Don appropriate PPE for medium-intensity work (see Table 1).[1]
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes.[1]
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.[1]
-
Gently vortex the vial for 30 seconds to ensure complete dissolution.[1]
-
Visually inspect the solution for any undissolved particulates.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Clearly label all aliquots with the compound name, concentration, date, and user initials.[1]
Disposal Pathway for this compound Waste
The following diagram outlines the logical workflow for the proper disposal of waste contaminated with this compound.
References
Essential Safety Protocols for Handling Antifungal Agent 21 (Micafungin Impurity 21)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Antifungal Agent 21, identified as Micafungin Impurity 21 (Sodium Salt). Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended when handling the pure compound or concentrated solutions.[1] | Protects against skin contact.[1] Gloves must be inspected prior to use.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[2][3] | Prevents accidental splashes and exposure to airborne particles.[1][4] |
| Body Protection | Impervious clothing, such as a lab coat or disposable gown.[2][4] | Protects skin from contamination.[4] |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling dust or aerosols, or if exposure limits are exceeded.[3][4] | Prevents respiratory tract irritation and potential systemic toxicity from inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any work with this compound.
-
Ventilation: Handle the compound in a well-ventilated area.[3] All weighing and handling of the powdered form should be performed inside a chemical fume hood or a ventilated balance enclosure to avoid dust creation.[1][5]
-
Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]
-
Assemble Materials: Before starting, assemble all necessary equipment, including PPE, to minimize movement in and out of the designated handling area.[1]
2. Weighing and Solubilization:
-
Weighing: Carefully transfer the required amount of solid this compound to a tared container using a chemical spatula, taking care to avoid generating dust.[5]
-
Solubilization: When dissolving the compound, slowly add the solvent to the powder to prevent splashing.[1] Ensure the container is capped during mixing to prevent the formation of aerosols.[5]
3. Post-Handling and Decontamination:
-
Decontamination: Wipe down all surfaces and equipment with an appropriate cleaning agent (e.g., a surfactant-based cleaner) followed by 70% ethanol.[5] Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[5]
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, followed by eye and respiratory protection).
Disposal Plan
Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.[5]
Waste Stream Segregation and Disposal:
-
Solid Waste:
-
Liquid Waste:
-
Unused Solutions: Collect in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.[5]
-
-
Sharps:
-
Needles, scalpels, and contaminated glass: Dispose of in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.[5]
-
Final Disposal:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] Product may be burned in an incinerator equipped with an afterburner and scrubber.[2] Ensure that all federal and local regulations regarding the disposal of this material are followed.[2]
Diagram: Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
